5-Methyl-2-(trifluoromethyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQKJEMNTMFLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602990 | |
| Record name | 5-Methyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-29-6 | |
| Record name | 5-Methyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30602990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methyl-2-(trifluoromethyl)aniline: A Comprehensive Technical Guide
CAS Number: 106877-29-6
This in-depth technical guide provides a detailed overview of 5-Methyl-2-(trifluoromethyl)aniline, a key aromatic amine intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering comprehensive data on its properties, synthesis, and analysis, alongside relevant safety information.
Core Properties
This compound, with the molecular formula C8H8F3N, is a substituted aniline derivative.[1] The presence of both a methyl and a trifluoromethyl group on the aniline ring imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules.[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data points are consistently reported, others, such as melting point and density, are not widely available in the public domain.
| Property | Value | Source(s) |
| CAS Number | 106877-29-6 | [1] |
| Molecular Formula | C8H8F3N | [1] |
| Molecular Weight | 175.15 g/mol | [1] |
| Boiling Point | 207.2°C at 760 mmHg | [3] |
| Physical State | Not specified, likely liquid at STP | [3] |
| Purity | Typically ≥98% |
Synthesis and Purification
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found, a general synthetic approach can be inferred from standard organic chemistry principles and protocols for related compounds. The synthesis would likely involve the introduction of a trifluoromethyl group and a methyl group onto an aniline or a precursor molecule, followed by transformations to yield the final product.
A potential, though unverified, synthetic workflow is outlined below. This should be considered a conceptual pathway and would require laboratory optimization.
References
An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of 5-Methyl-2-(trifluoromethyl)aniline. It is intended to serve as a valuable resource for professionals in research, development, and academia who are working with this compound.
Core Molecular Information
This compound, identified by the CAS number 106877-29-6, is an aromatic amine with a molecular formula of C8H8F3N.[1][2] Its structure features a benzene ring substituted with a methyl group, an amino group, and a trifluoromethyl group. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.
Molecular Structure
The structure of this compound is characterized by the IUPAC name 5-methyl-2-(trifluoromethyl)benzenamine. The key functional groups are positioned on the aniline core, with the trifluoromethyl group at position 2 and the methyl group at position 5 relative to the amino group.
Caption: Molecular Structure of this compound
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing experimental conditions, understanding its behavior in various solvents, and for safety considerations.
| Property | Value | Reference |
| Molecular Weight | 175.15 g/mol | [1][2] |
| Molecular Formula | C8H8F3N | [1][2] |
| CAS Number | 106877-29-6 | [1][2] |
| Boiling Point | 207.2°C at 760 mmHg | |
| Flash Point | 86.1°C | |
| Density | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Experimental Protocols
-
Nitration: Introduction of a nitro group onto a substituted benzotrifluoride precursor.
-
Reduction: Conversion of the nitro group to an amino group to form the aniline derivative.
One plausible route for the synthesis of this compound could start from a commercially available precursor like 4-chloro-3-methylbenzotrifluoride. The synthesis would likely proceed through the following conceptual steps:
Caption: Conceptual Synthetic Workflow
A detailed, validated experimental protocol for this specific synthesis would require further investigation and optimization in a laboratory setting. Researchers should consult literature on the synthesis of analogous compounds to develop a specific procedure. For instance, the synthesis of 2-methyl-3-trifluoromethylaniline has been reported to start from 2-chloro-3-trifluoromethylaniline, involving the introduction of a methyl group. Another general method involves the nitration of a benzotrichloride followed by reduction of the nitro group and conversion of the trichloromethyl group to a trifluoromethyl group. These examples suggest that the synthesis of this compound is feasible through established organic chemistry transformations.
References
Technical Guide: Solubility Profile of 5-Methyl-2-(trifluoromethyl)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)aniline is an aromatic amine of significant interest in medicinal chemistry and materials science. Its structural features, including a substituted aniline core, a methyl group, and a trifluoromethyl group, impart unique physicochemical properties that influence its application in the synthesis of pharmaceuticals and other advanced materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the efficacy and permeability of drug candidates.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a predictive overview of its solubility, a detailed experimental protocol for quantitative solubility determination, and a logical workflow to guide researchers in this process.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the solvent. |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of dissolving a wide range of organic compounds. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Often used for extraction and purification of aromatic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Commonly used in synthesis and purification. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic nature of the solute and solvent favors interaction. |
| Non-polar Solvents | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar alkanes. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and actionable data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a solid organic compound in various organic solvents at a specified temperature.
Objective
To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that some undissolved solid remains after reaching equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the diluted supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and determine the peak area.
-
For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the diluted supernatant by interpolating its analytical signal on the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its application in research and development. While quantitative data is not yet widely published, a predictive assessment based on its chemical structure provides a valuable starting point for experimental design. The detailed experimental protocol and logical workflow presented in this guide offer a robust framework for researchers to accurately and reproducibly determine the solubility of this compound in various organic solvents. Such data is essential for optimizing synthetic procedures, developing purification strategies, and formulating products for further investigation.
References
Spectral Data Analysis of 5-Methyl-2-(trifluoromethyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectral data for the characterization of 5-Methyl-2-(trifluoromethyl)aniline (CAS No. 106877-29-6). Due to the limited availability of public data for this specific isomer, this document focuses on presenting the confirmed mass spectrometry data and outlines standardized experimental protocols for acquiring comprehensive NMR and IR spectra.
Spectroscopic Data Summary
Mass Spectrometry (MS)
The mass spectrum of this compound confirms its molecular weight.
| Ion | Observed m/z |
| [M+1]⁺ | 176.2 |
Table 1: Mass Spectrometry data for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for this compound is not available in the public domain at the time of this report. The acquisition of such data would be crucial for the unambiguous structural elucidation and purity assessment of the compound.
Infrared (IR) Spectroscopy
Specific experimental IR absorption data for this compound is not publicly available. Analysis in the infrared region would be instrumental in identifying the characteristic functional groups and the substitution pattern on the aromatic ring.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for aniline derivatives like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A 300-600 MHz NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: Standard acquisition at 25 °C.
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-5 seconds between scans.
-
Spectral Width: A typical spectral width of -2 to 12 ppm.
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds.
-
Spectral Width: A standard spectral width of 0 to 200 ppm.
Data Processing:
The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Liquid Samples (Melt): If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry KBr powder. The mixture is then compressed under high pressure to form a transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ is standard.
-
Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of the sample (approximately 1-10 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
-
For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to facilitate protonation.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode is commonly used for anilines to observe the protonated molecule [M+H]⁺.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are typically used.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a synthesized aromatic amine such as this compound.
References
In-Depth Technical Guide to the Safety and Handling of 5-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Methyl-2-(trifluoromethyl)aniline (CAS No. 106877-29-6), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for closely related aniline and trifluoromethylated compounds to ensure a conservative and protective approach to its handling.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and ingestion. It is categorized as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
GHS Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation (Dusts/Mists) | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2 |
| Specific target organ toxicity (single exposure) | 3 |
GHS Label Elements:
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
-
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[1]
-
Physical and Chemical Properties
| Property | Value |
| CAS Number | 106877-29-6 |
| Molecular Formula | C8H8F3N |
| Molecular Weight | 175.15 g/mol |
| Appearance | No data available |
| Odor | No data available |
| Solubility | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
| Autoignition Temperature | No data available |
Toxicological Data
Specific quantitative toxicological data, such as LD50 and LC50 values for this compound, are not available. The toxicological properties have not been fully investigated.[1] For risk assessment purposes, data for the closely related compound 3-(Trifluoromethyl)aniline (CAS No. 98-16-8) is provided below for reference.
Disclaimer: The following data is for 3-(Trifluoromethyl)aniline and should be used as an estimate of potential toxicity only. The toxicological properties of this compound may differ.
| Route of Exposure | Species | Value |
| Oral (LD50) | Rat | 480 mg/kg |
| Oral (LD50) | Mouse | 220 mg/kg |
| Inhalation (LC50) | Rat | 440 mg/m³ for 4 hours |
| Inhalation (LC50) | Mouse | 690 mg/m³ for 2 hours |
| Intraperitoneal (LD50) | Mouse | 50 mg/kg |
Source:
Experimental Protocols for Safe Handling
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation.
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1][2]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but it is recommended to consult the glove manufacturer's compatibility data. For prolonged contact, consider more robust options like butyl or Viton™ gloves.
-
Eye and Face Protection: Wear tight-fitting safety goggles or a face shield to protect against splashes.
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if aerosols or dusts are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Weighing and Transferring
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and sealable containers for the chemical.
-
Donning PPE: Put on all required personal protective equipment as outlined in section 4.2.
-
Weighing: Perform all weighing operations inside the chemical fume hood. Use a draft shield on the balance to prevent air currents from affecting the measurement and to contain any fine particles.
-
Transfer: Carefully transfer the weighed chemical to the reaction vessel using a spatula. Avoid generating dust or aerosols. If the compound is a liquid, use a calibrated pipette or syringe.
-
Cleaning: After transfer, decontaminate any equipment that has come into contact with the chemical. Wipe down the balance and surrounding surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Storage: Securely seal the container of this compound and return it to its designated storage location.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Keep containers tightly closed to prevent exposure to air and moisture.[1]
-
Store in a locked cabinet or a secure area with restricted access.[1]
Disposal
-
All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures and to ensure compliance with local, regional, and national regulations.[1]
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride may be generated.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3]
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment as described in section 4.2.[3]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.
-
Containment and Cleanup: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Place the absorbed material into a suitable, labeled container for hazardous waste disposal. For a large spill, dike the area to contain the material and contact your institution's EHS department or emergency response team.
Visualized Safety Protocols
Caption: Emergency response workflow for a spill of this compound.
Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.
References
A Comprehensive Technical Guide to the Material Safety of 5-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the material safety data for 5-Methyl-2-(trifluoromethyl)aniline (CAS No. 106877-29-6). The information is compiled and presented to assist researchers, scientists, and professionals in drug development in ensuring safe handling, storage, and emergency response.
Section 1: Chemical Identification
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 106877-29-6 |
| Molecular Formula | C8H8F3N |
| Molecular Weight | 175.15 g/mol |
| Synonyms | 5-Methyl-2-(trifluoromethyl)benzenamine |
Section 2: Hazard Identification
While specific GHS classification data for this compound is not fully available, related compounds suggest it should be handled as a hazardous substance.[1] Based on data for similar compounds, the primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: May cause skin irritation.[1]
-
Eye Damage/Irritation: May cause serious eye irritation.[1]
-
Specific Target Organ Toxicity: May cause respiratory irritation.[1]
GHS Hazard Classification (Anticipated based on related compounds)
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 |
Note: This classification is based on the hazards of structurally similar compounds and should be used for guidance pending complete experimental data.
Section 3: Composition and Information on Ingredients
| Component | CAS Number | Concentration |
| This compound | 106877-29-6 | <=100% |
Section 4: First-Aid Measures
Immediate medical attention is recommended in case of exposure.[1][2]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |
Section 5: Fire-Fighting Measures
| Aspect | Details |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] |
| Specific Hazards | During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride may be formed.[1] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2] |
Section 6: Accidental Release Measures
| Action | Protocol |
| Personal Precautions | Use personal protective equipment. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Evacuate personnel to safe areas.[1][2] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1] |
| Containment and Cleanup | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1] |
Section 7: Handling and Storage
| Aspect | Guidelines |
| Handling | Wear appropriate personal protective equipment.[1] Avoid contact with skin and eyes.[3] Avoid inhalation of vapor or mist.[1] Use only in a well-ventilated area.[1] Wash hands thoroughly after handling.[1] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1] |
Section 8: Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation, especially in confined areas.[1] Eyewash stations and safety showers should be close to the workstation location.[3] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[3] Do not eat, drink or smoke when using this product.[1] |
Experimental Protocols and Workflows
While specific experimental protocols for this exact compound were not detailed in the provided search results, a generalized workflow for handling and responding to an accidental release can be outlined.
Caption: Workflow for responding to an accidental release of this compound.
Caption: Decision pathway for first aid response following exposure.
References
The Biological Activity of Trifluoromethylaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the aniline scaffold has become a pivotal strategy in modern medicinal chemistry and agrochemical design. The unique physicochemical properties imparted by this moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—have led to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoromethylaniline derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate a comprehensive understanding of this important class of compounds.
Anticancer Activity
Trifluoromethylaniline derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activity of several classes of trifluoromethylaniline derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62[1] |
| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity |
| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity |
Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 3a | >50 | 28.3 | 29.1 | >50[1] |
| 3b | 25.4 | 24.4 | 27.8 | 45.6[1] |
| 3c | >50 | 32.1 | >50 | >50 |
| 3d | 42.3 | 35.8 | >50 | >50 |
| 4a | >50 | >50 | 26.7 | >50 |
Table 3: Cytotoxicity of Fluorinated Aminophenylhydrazines
| Compound ID | A549 (Lung Carcinoma) IC50 (µM) |
| Compound 6 | 0.64[2] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well.
-
Incubation: The microplate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).
-
Solubilization: 100 µl of a solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm is used for background correction.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
Derivatives of trifluoromethylaniline have demonstrated significant activity against a variety of bacterial and fungal pathogens, including drug-resistant strains. The lipophilicity conferred by the trifluoromethyl group is thought to contribute to their ability to disrupt bacterial membranes.
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activity of several trifluoromethylaniline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism).
Table 4: Antibacterial Activity of Trifluoromethylaniline Derivatives against Vibrio Species
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50[3][4] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. harveyi | 50 |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. vulnificus | 50[3] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100[3][4] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. vulnificus | 75[3] |
Table 5: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
| Dichloro-substituted derivative (18) | S. aureus | 0.78-1.56[5] |
| Phenoxy derivative (6) | S. aureus | 1.56-3.12[5] |
| Phenoxy derivative (6) | E. faecalis | 3.12[5] |
| Phenoxy derivative (6) | E. faecium | 1.56[5] |
| Trifluoromethyl-substituted derivative (13) | MRSA | 3.12[5] |
| Dichloro-substituted derivative (25) | S. epidermidis | 1.56[5] |
| Dichloro-substituted derivative (25) | E. faecium | 0.78[5] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Procedure:
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Preparation of Serial Dilutions: Dispense sterile broth into the wells of a 96-well microtiter plate. Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add the diluted bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration where no growth is observed. The growth control should show turbidity, and the sterility control should remain clear.
Antiviral Activity
Recent studies have highlighted the potential of trifluoromethyl-containing compounds, including aniline derivatives, as broad-spectrum antiviral agents.
Quantitative Antiviral Data
The following table summarizes the in vitro antiviral activity of isatin derivatives, some of which incorporate a trifluoromethyl moiety, against various viruses.
Table 6: Antiviral Activity of Isatin Derivatives
| Compound ID | Virus | IC50 (µM) |
| Compound 9 | Influenza virus (H1N1) | 0.0027[6] |
| Compound 6b | Influenza virus (H1N1) | 0.0051[6] |
| Compound 4 | Influenza virus (H1N1) | 0.0087[6] |
| Compound 8 | Influenza virus (H1N1) | 0.0097[6] |
| Compound 5 | Herpes simplex virus 1 (HSV-1) | 0.0022[6] |
| Compound 4 | Coxsackievirus B3 (COX-B3) | 0.0092[6] |
Kinase Inhibition and Signaling Pathways
A significant number of trifluoromethylaniline derivatives exert their biological effects by acting as kinase inhibitors. These compounds often target key signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in cancer.
FDA-Approved Kinase Inhibitors Containing a Trifluoromethylaniline Moiety
Several FDA-approved drugs for cancer treatment incorporate the trifluoromethylaniline scaffold.
-
Sorafenib: A multikinase inhibitor that targets Raf kinases (B-Raf and C-Raf) in the MAPK/ERK pathway, as well as VEGFR and PDGFR.[7][8]
-
Regorafenib: Structurally similar to sorafenib, it inhibits a broad spectrum of kinases including those in the MAPK/ERK pathway (RAF1, B-RAF) and those involved in angiogenesis (VEGFR1-3, TIE2).[9][10]
-
Nilotinib: A second-generation tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and PDGFR. Its activity can be modulated by the PI3K/AKT pathway.[1][6][11]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor against VEGFR, PDGFR, and c-kit. It has been shown to inhibit the PI3K/AKT signaling pathway.[5][12][13]
Quantitative Kinase Inhibition Data
Table 7: Kinase Inhibitory Activity of Selected Drugs
| Drug | Target Kinase | IC50 (nM) |
| Nilotinib | Abl | <2.5[11] |
| Pazopanib | VEGFR-2 | 8[14] |
| Pazopanib | c-Kit | 3[14] |
| Pazopanib | PDGFR-β | 2.6[14] |
| Pictilisib (GDC-0941) | PI3Kα/δ | 3[15] |
| MK2206 | AKT1 | 8[15] |
| MK2206 | AKT2 | 12[15] |
| MK2206 | AKT3 | 65[15] |
| Voxtalisib (SAR245409/XL765) | PI3Kγ | 9[15] |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for trifluoromethylaniline-containing kinase inhibitors in the MAPK/ERK and PI3K/AKT pathways.
References
- 1. PI3K/mTOR pathway inhibitors sensitize chronic myeloid leukemia stem cells to nilotinib and restore the response of progenitors to nilotinib in the presence of stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of MAPK and PI3K Pathways on PD-L1 Expression in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/mTOR Overcomes Nilotinib Resistance in BCR-ABL1 Positive Leukemia Cells through Translational Down-Regulation of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib inhibits lymphoma xenografts by targeting MAPK/ERK and AKT pathways in tumor and vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Rising Profile of 5-Methyl-2-(trifluoromethyl)aniline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aniline scaffold remains a cornerstone in the edifice of medicinal chemistry, offering a versatile template for the discovery of novel therapeutic agents.[1] Among its numerous derivatives, 5-Methyl-2-(trifluoromethyl)aniline has emerged as a particularly valuable building block in the design of potent and selective modulators of key biological targets. The strategic incorporation of the trifluoromethyl group imparts favorable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, making it a sought-after moiety in modern drug discovery.[2] This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for cancer therapy.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2] In the context of this compound, the -CF3 group enhances the molecule's utility as a synthetic intermediate for active pharmaceutical ingredients (APIs).[3]
Applications in Oncology: A Focus on Kinase Inhibition
A significant body of research highlights the use of trifluoromethyl-substituted aniline derivatives in the development of potent kinase inhibitors for the treatment of cancer.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] Derivatives of this compound are being investigated as inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[5][8]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of various heterocyclic compounds that can be synthesized from this compound or structurally related anilines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth or kinase activity.
Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM)[4] |
| 3b | A375 (Melanoma) | 25.4 |
| C32 (Melanoma) | 24.4 | |
| DU145 (Prostate) | 27.8 | |
| MCF-7 (Breast) | >50 | |
| 4b | A375 (Melanoma) | >50 |
| C32 (Melanoma) | 35.2 | |
| DU145 (Prostate) | 41.6 | |
| MCF-7 (Breast) | >50 | |
| 4c | A375 (Melanoma) | 42.1 |
| C32 (Melanoma) | 33.8 | |
| DU145 (Prostate) | 45.3 | |
| MCF-7 (Breast) | >50 |
Table 2: Kinase Inhibitory and Antiproliferative Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives
| Compound ID | FLT3-WT (IC50, nM)[8] | FLT3-D835Y (IC50, nM)[8] | CHK1 (IC50, nM)[8] | MV4-11 (AML, IC50, nM)[8] |
| 29 | 3.5 | 1.1 | 24.8 | 3.6 |
| 30 | 4.7 | 1.3 | 21.5 | 2.9 |
| 31 | 5.1 | 1.5 | 23.6 | 3.8 |
| 32 | 4.2 | 1.2 | 25.1 | 3.1 |
Table 3: Antiproliferative Activity of a Quino[3,4-b][8][9]benzothiazinium Derivative
| Compound ID | Pancreatic Cancer Cell Line | IC50 (µM) after 24h[10] |
| 3 | BxPC-3 | 0.051 |
| Panc-1 | 0.066 | |
| AsPC-1 | 0.226 |
Signaling Pathways Targeted by this compound Derivatives
Derivatives of this compound have been shown to target key signaling pathways implicated in cancer progression. A notable example is the dual inhibition of FLT3 and CHK1, which can overcome resistance to single-agent FLT3 inhibitors in Acute Myeloid Leukemia (AML).[8]
A general representation of a kinase inhibitor's role, which can be a derivative of this compound, is to block the signaling cascade that leads to tumor growth.
Experimental Protocols
General Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
This protocol describes a general method for synthesizing thiazolo[4,5-d]pyrimidine derivatives, which can be adapted using this compound as a starting material.
-
Synthesis of the thiourea derivative: this compound (1 equivalent) is reacted with an appropriate isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is stirred at room temperature or heated to reflux until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by filtration or evaporation of the solvent.
-
Cyclization to form the thiazolo[4,5-d]pyrimidine core: The resulting thiourea derivative is then cyclized. A common method involves reaction with an appropriate reagent such as ethyl bromopyruvate in the presence of a base like sodium ethoxide. The reaction is typically carried out in ethanol at reflux.
-
Further functionalization: The thiazolo[4,5-d]pyrimidine core can be further modified at various positions to synthesize a library of compounds for structure-activity relationship (SAR) studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for an additional 48-72 hours.[11]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is calculated.[11]
Conclusion
This compound is a promising and versatile building block in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy. The presence of the trifluoromethyl group confers advantageous properties that can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of derivatives based on this scaffold is expected to yield new and effective therapeutic agents for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Gliomas [mdpi.com]
- 7. Signal pathways of melanoma and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
The Trifluoromethyl Group: A Cornerstone in Modern Bioactive Compound Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become a paramount tactic in contemporary medicinal chemistry. Its unique electronic and steric properties profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group into a bioactive compound can dramatically alter its fundamental properties, leading to enhanced drug-like characteristics. These modifications primarily stem from the high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond.
Modulation of Lipophilicity
The trifluoromethyl group is highly lipophilic, a property that is crucial for enhancing the ability of a drug to permeate biological membranes, thereby improving its absorption and distribution.[1] The Hansch lipophilicity parameter (π) for the CF3 group is approximately +0.88.[2] However, the impact of trifluorination on the octanol-water partition coefficient (logP) is position-dependent. Trifluorination at the alpha-position to a functional group tends to strongly enhance lipophilicity, while this effect is less pronounced at beta and gamma positions.[1]
Table 1: Comparative LogP Values of Trifluoromethylated vs. Non-Trifluoromethylated Compounds
| Compound Pair | LogP (Non-Trifluoromethylated) | LogP (Trifluoromethylated) | Fold Change | Reference |
| N-acetyl-proline methyl ester vs. N-acetyl-2-trifluoromethyl-proline methyl ester | ~ -0.4 (estimated) | ~ 0.3 (estimated) | - |
Note: Directly comparative LogP values in single studies are not abundant in the readily available literature. The data presented is an estimation based on graphical representations.
Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[3] This inherent strength renders the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically labile methyl group with a trifluoromethyl group can effectively block a key metabolic pathway, leading to a longer drug half-life and improved bioavailability.[4]
Table 2: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Drugs
| Drug/Analog | Half-life (t½) in vitro (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species/System | Reference |
| Celecoxib Analog | ||||
| Methyl Analog | Shorter (qualitative) | Higher (qualitative) | Human Liver Microsomes | [4] |
| Celecoxib (CF3) | Longer (qualitative) | Lower (qualitative) | Human Liver Microsomes | [4] |
| Proline Derivative | ||||
| N-acetyl-methyl-proline | Not Reported | Not Reported | Not Reported | [5] |
| N-acetyl-trifluoromethyl-proline | Not Reported | Not Reported | Not Reported | [5] |
Note: Quantitative, side-by-side comparative data on metabolic stability is often presented qualitatively in the literature. The table reflects this general observation.
Influence on Binding Affinity and Potency
The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within a molecule, influencing its interactions with biological targets.[6] This can lead to enhanced binding affinity and potency. The CF3 group can participate in favorable multipolar interactions with protein backbones, further contributing to binding affinity. Additionally, its larger size compared to a methyl group can lead to enhanced hydrophobic interactions within a binding pocket.[6]
Table 3: Comparative Binding Affinity and Potency of Trifluoromethylated vs. Non-Trifluoromethylated Drugs
| Drug/Analog Pair | Target | IC50/Ki (Non-Trifluoromethylated) | IC50/Ki (Trifluoromethylated) | Fold Change | Reference |
| Bicalutamide Analog | Androgen Receptor | Not Reported | IC50: 160 nM | - | [7] |
| Celecoxib Analog | COX-2 | Not Reported | IC50: 32 nM (Desmethyl Celecoxib) | - | [8] |
| Sitagliptin | DPP-4 | Not Reported | IC50: 18 nM | - | [9] |
| CK1 Inhibitors | CK1δ | 395.80 nM (Liu-20) | 69.85 nM (PF-670462) | ~5.7 | [10] |
Note: Direct head-to-head IC50/Ki comparisons of CF3 vs. CH3 analogs in the same study are challenging to find. The data presented is from various sources and may not represent a direct structural comparison.
Case Studies: Trifluoromethylated Drugs in the Clinic
The profound impact of the trifluoromethyl group is evident in numerous FDA-approved drugs across various therapeutic areas.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group in celecoxib is crucial for its high potency and selectivity.
Signaling Pathway: COX-2 in Inflammation
Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)
Fluoxetine (Prozac®) is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain. The trifluoromethyl group on the phenoxy ring of fluoxetine is a key contributor to its potency and selectivity for the serotonin transporter (SERT).
Signaling Pathway: Serotonin Reuptake Inhibition
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.
Synthesis of Trifluoromethylated Compounds
3.1.1. Synthesis of Celecoxib
This protocol describes a common synthetic route to Celecoxib.[11]
-
Condensation: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.
-
4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
3.1.2. Synthesis of Fluoxetine
This protocol outlines a classical synthesis of racemic fluoxetine.[12]
-
Mannich Reaction: Acetophenone is reacted with dimethylamine and formaldehyde to yield β-dimethylaminopropiophenone.
-
Reduction: The resulting propiophenone is reduced using diborane in tetrahydrofuran (THF) to afford the corresponding secondary alcohol, N,N-dimethyl-3-phenyl-3-hydroxypropylamine.
-
Chlorination: The alcohol is converted to the corresponding chloride by reaction with thionyl chloride in chloroform.
-
Etherification: The chloride is reacted with the sodium salt of 4-(trifluoromethyl)phenol in a suitable solvent to form the phenoxy ether.
-
Demethylation: The dimethylamino group is converted to a monomethylamino group via a Von Braun degradation, typically involving reaction with cyanogen bromide followed by hydrolysis, to yield racemic fluoxetine.
Biological Assays
3.2.1. In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay determines the rate of disappearance of a test compound upon incubation with human liver microsomes.[11][13][14]
-
Reagent Preparation:
-
Prepare a working solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal solution to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k × incubation volume) / mg of microsomal protein.
-
3.2.2. Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)
This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.
-
Reagents:
-
Human liver microsomes or recombinant CYP isoforms.
-
Isoform-specific probe substrate (e.g., phenacetin for CYP1A2).
-
NADPH regenerating system.
-
Test compound and a known inhibitor (positive control).
-
-
Incubation:
-
In a 96-well plate, incubate the microsomes or recombinant enzyme with various concentrations of the test compound at 37°C.
-
After a short pre-incubation, add the probe substrate and the NADPH regenerating system to initiate the reaction.
-
-
Termination and Analysis:
-
After a set incubation time, terminate the reaction with a stop solution.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation).
-
3.2.3. Androgen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.[15]
-
Reagents:
-
Recombinant human androgen receptor ligand-binding domain (AR-LBD).
-
Radiolabeled ligand (e.g., [3H]-Dihydrotestosterone, [3H]-DHT).
-
Test compound and a known androgen receptor ligand (e.g., DHT) as a positive control.
-
Assay buffer and scintillation cocktail.
-
-
Incubation:
-
In a 96-well plate, incubate the AR-LBD with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
-
Separation of Bound and Free Ligand:
-
After reaching equilibrium, separate the bound from the free radioligand using a method such as filtration through a glass fiber filter plate or a scintillation proximity assay (SPA).
-
-
Detection:
-
Quantify the amount of bound radioligand by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Conclusion
The trifluoromethyl group is an indispensable tool in modern drug discovery and development. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the successful development of numerous clinically important drugs. A thorough understanding of the physicochemical principles underlying the effects of trifluorination, coupled with robust experimental evaluation, is crucial for the rational design of next-generation bioactive compounds with optimized therapeutic profiles.
Disclaimer: The experimental protocols provided in this guide are for informational purposes and should be adapted and optimized for specific laboratory conditions and research objectives. Always adhere to appropriate safety guidelines when handling chemicals and biological materials.
References
- 1. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. meded101.com [meded101.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
The Discovery and Enduring Legacy of Substituted Anilines: A Technical Guide for Modern Drug Development
Introduction
Aniline, a seemingly simple aromatic amine, stands as a cornerstone in the history of synthetic organic chemistry and pharmacology. Its discovery in the 19th century unlocked a vibrant world of synthetic dyes, fundamentally transforming the textile industry. Beyond color, the versatile aniline scaffold proved to be a treasure trove for medicinal chemists, leading to the development of some of the earliest and most impactful synthetic drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, synthesis, and pharmacological significance of substituted anilines. We will delve into detailed experimental protocols for both classical and modern synthetic methods, present key quantitative data in a structured format, and visualize complex signaling pathways and experimental workflows to provide a practical resource for laboratory application.
A Rich History: From Indigo to Industrial Synthesis
The story of aniline is one of gradual discovery and eventual industrial revolution. Its journey from a laboratory curiosity to a large-scale industrial chemical is marked by the contributions of several pioneering chemists.
-
1826: The First Glimpse. Otto Unverdorben first isolated a compound from the destructive distillation of indigo, which he named Crystallin.[1][2]
-
1834: A Blue Hue from Coal Tar. Friedlieb Runge isolated a substance from coal tar that produced a beautiful blue color upon treatment with chloride of lime, naming it kyanol or cyanol.[1][2][3]
-
1840: Aniline from Anil. Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he named aniline, after the indigo-yielding plant Anil (Indigofera suffruticosa).[1][2]
-
1842: Benzidam from Nitrobenzene. Nikolay Nikolaevich Zinin achieved a significant breakthrough by reducing nitrobenzene to a base he called benzidam.[1] This reaction, now known as the Zinin reduction, provided a more direct route to aniline from a readily available starting material.
-
1843: A Unified Identity. August Wilhelm von Hofmann demonstrated that Crystallin, kyanol, and benzidam were, in fact, the same compound, which became widely known as aniline or phenylamine.[1][3]
-
1856: The Birth of a Revolution. While attempting to synthesize quinine, von Hofmann's student, William Henry Perkin, serendipitously discovered mauveine, the first synthetic aniline dye.[4][5] This discovery ignited the synthetic dye industry.
-
1854 & Beyond: Industrial Scale Production. The commercial success of aniline dyes was made possible by Antoine Béchamp's development of a method to produce aniline "by the ton" through the reduction of nitrobenzene with iron.[1][2][3] This process, known as the Béchamp reduction, was crucial for the massive expansion of the dye industry, particularly in Germany, with companies like BASF (Badische Anilin- und Soda-Fabrik) leading the way.[1][2]
The availability of aniline and its derivatives spurred further research, leading to their application beyond color. In the late 19th century, aniline derivatives like acetanilide and phenacetin emerged as some of the first synthetic analgesic drugs.[5] This marked the beginning of aniline's long and impactful journey in medicine.
Synthesis of Substituted Anilines: From Classical Reductions to Modern Cross-Coupling
The synthesis of substituted anilines has evolved significantly from the early industrial methods. While classical reduction reactions remain relevant, modern catalytic cross-coupling reactions offer greater scope and functional group tolerance, providing medicinal chemists with powerful tools to construct complex molecules.
Classical Methods: Reduction of Nitroaromatics
The reduction of nitroarenes is a foundational and widely used method for the preparation of anilines, largely due to the ready availability of a diverse range of nitroaromatic compounds through electrophilic nitration.
Discovered by Antoine Béchamp in 1854, this method utilizes iron metal in the presence of an acid (typically hydrochloric or acetic acid) to reduce aromatic nitro compounds to their corresponding anilines.[6][7][8] It is a robust and cost-effective method that remains in use, particularly for large-scale industrial production.[7][8]
Experimental Protocol: Béchamp Reduction of 4-Nitroacetophenone [6]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 70 mL of ethanol, 3.30 g (20.0 mmol) of 4-nitroacetophenone, and 4.19 g (75.0 mmol) of iron powder.
-
Initiation: Heat the mixture to 60°C.
-
Acid Addition: Add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes.
-
Reflux: After the addition is complete, reflux the reaction mixture for 1 hour, or until the iron powder has mostly dissolved.
-
Workup: Cool the reaction mixture and pour it into a 1000 mL flask containing 200 mL of water.
-
Neutralization: Neutralize the solution with a dilute sodium hydroxide solution (2 mol/L) until the formation of an iron hydroxide sludge is complete and the pH is neutral.
-
Extraction: Add 150 mL of ethyl acetate and stir the mixture for 15 minutes. Allow the phases to separate and decant the organic layer.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from water.
First reported by Nikolay Zinin in 1842, this reaction employs negative divalent sulfur species (sulfides, hydrosulfides, or polysulfides) to reduce nitroarenes.[9][10] The Zinin reduction is particularly useful for the selective reduction of one nitro group in polynitro compounds.[10]
Experimental Protocol: Zinin Reduction of Nitrobenzene [11]
-
Reaction Setup: In a 1 L round-bottom flask, place 100 g of sodium sulfide, 200 mL of water, and 50 mL of nitrobenzene. Use an additional 300 mL of water to rinse the beaker that contained the nitrobenzene and add it to the flask.
-
Reflux: Reflux the mixture for 3 hours with vigorous stirring.
-
Isolation: After cooling, the aniline can be isolated by steam distillation.
-
Purification: The distillate, containing aniline and water, is saturated with sodium chloride to "salt out" the aniline. The aniline layer is then separated, dried over a suitable drying agent (e.g., potassium hydroxide), and purified by distillation.
Modern Methods: Catalytic C-N Cross-Coupling
The development of palladium- and copper-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[11][12][13] This reaction has become a cornerstone of modern organic synthesis due to its remarkable versatility.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Aliphatic Amine [14]
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1 equivalent, 0.25 mmol), the amine (1.5 equivalents, 0.375 mmol), and the palladium catalyst system (e.g., 2 mol% BippyPhos).
-
Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon three times.
-
Solvent and Base: Add the solvent (e.g., aqueous micellar solution) and a suitable base (e.g., potassium carbonate).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 70°C) for the required time (e.g., 1.5-24 hours).
-
Workup and Purification: After the reaction is complete, cool the mixture, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[1][15] While traditionally requiring harsh conditions, modern protocols often utilize copper(I) salts and ligands to facilitate the reaction under milder temperatures.[1]
Experimental Protocol: Ullmann Condensation for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline [1]
-
Reaction Setup: In a reaction vessel, combine 2-iodo-4-methylaniline, p-cresol, a copper(I) catalyst (e.g., CuI), and a base (e.g., K₂CO₃).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas like argon or nitrogen.
-
Solvent Addition: Add a suitable high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide).
-
Reaction: Heat the mixture with stirring to the required temperature and maintain for the necessary reaction time.
-
Workup: Cool the reaction mixture and filter to remove insoluble inorganic salts.
-
Extraction: Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Quantitative Data for Substituted Anilines
The following tables summarize key quantitative data for a selection of substituted anilines, including reaction yields for various synthetic methods and characteristic spectroscopic data.
Table 1: Reaction Yields for the Synthesis of Substituted Anilines
| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |
| 4-Nitroacetophenone | Fe/HCl | 4-Aminoacetophenone | High | [6] |
| Nitrobenzene | Na₂S | Aniline | 50-60% | [11] |
| 2-chloro-5-nitropyridine | Immobilized Nitroreductase | 5-amino-2-chloropyridine | 58% | [16] |
| Aryl Chlorides | Various Amines / Pd-catalyst | N-Aryl Amines | Good to Excellent | [12] |
| DITosCz | Carbazole / Pd-catalyst | Amine 1c | 68% | [17] |
Table 2: Spectroscopic Data for Selected Substituted Anilines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference(s) |
| Aniline | 6.7-7.2 (m, 5H), 3.6 (s, 2H) | 146.7, 129.3, 118.5, 115.1 | 3433, 3356 (N-H stretch) | [18][19][20][21] |
| 3-Chloroaniline | 6.74 (t, 1H), 6.63 (ddd, 1H), 6.90 (t, 1H), 6.77 (ddd, 1H) | 147.9, 134.9, 130.4, 117.5, 115.3, 113.4 | 3466, 3373 (N-H stretch) | [18][19] |
| o-Chloroaniline | - | - | 3466, 3373 (N-H stretch) | [19] |
| m-Chloroaniline | - | - | 3455, 3368 (N-H stretch) | [19] |
Note: NMR data can vary slightly depending on the solvent and spectrometer frequency.
The Pharmacological Significance of Substituted Anilines
The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[3][22][23] From the first synthetic antimicrobials to modern targeted cancer therapies, aniline derivatives have made a profound impact on human health.
Antimicrobial Agents: The Sulfa Drugs
The discovery of sulfonamides, the first class of synthetic antimicrobial agents, is intrinsically linked to the chemistry of aniline dyes.[3] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential nutrient for bacterial folate synthesis.[3][24][25] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides block the production of folic acid, thereby halting bacterial growth.[3][24][25]
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Analgesics: The Story of Acetaminophen
One of the most widely used drugs in the world, acetaminophen (paracetamol), is a derivative of aniline.[3][23][26] Its synthesis involves the acetylation of aniline to form acetanilide, which is then further modified.[3][26] While its exact mechanism of action is still a subject of research, it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[3][27][28]
Caption: Inhibition of prostaglandin synthesis by acetaminophen.
Targeted Cancer Therapy: Kinase Inhibitors
The aniline scaffold is a key component of many modern targeted cancer therapies, particularly tyrosine kinase inhibitors (TKIs). These drugs are designed to block the signaling pathways that drive cancer cell growth and proliferation.
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can lead to uncontrolled cell growth.[4][14][27][29] Several aniline-containing drugs have been developed to inhibit EGFR signaling.
Caption: Inhibition of the EGFR signaling pathway by aniline-based drugs.
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. This process is primarily mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[6][8][30][31] Aniline-based inhibitors have been developed to block this pathway and starve tumors of their blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway in angiogenesis.
Experimental Workflows
The development of new substituted aniline-based therapeutics follows a structured workflow, from synthesis and purification to comprehensive biological screening.
General Workflow for Synthesis and Purification of Substituted Anilines
Caption: A typical workflow for the synthesis and purification of substituted anilines.
General Workflow for Biological Screening of Substituted Aniline Derivatives
Caption: A general workflow for the biological screening of substituted anilines.
Conclusion
From its humble beginnings as a byproduct of indigo distillation and a component of coal tar, aniline has risen to become a molecule of immense industrial and pharmaceutical importance. The journey of substituted anilines mirrors the evolution of organic chemistry itself, from the empirical discoveries of the 19th century to the rational design and synthesis of the 21st. For researchers and drug development professionals, a deep understanding of the history, synthesis, and pharmacology of this remarkable class of compounds is not merely an academic exercise, but a practical necessity. The versatile aniline scaffold, with its rich chemical reactivity and proven track record in medicine, will undoubtedly continue to be a source of new and innovative therapeutics for years to come.
References
- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Aniline(62-53-3) 1H NMR [m.chemicalbook.com]
- 21. Aniline(62-53-3) IR2 spectrum [chemicalbook.com]
- 22. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 23. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 29. ClinPGx [clinpgx.org]
- 30. commerce.bio-rad.com [commerce.bio-rad.com]
- 31. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Methyl-2-(trifluoromethyl)aniline: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 5-Methyl-2-(trifluoromethyl)aniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The protocol herein details a robust two-step synthetic route commencing from commercially available 4-methyl-2-nitroaniline.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the lipophilicity, metabolic stability, and binding affinity of target compounds. This application note outlines a reliable and reproducible method for the preparation of this important aniline derivative, suitable for laboratory-scale synthesis.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process:
-
Diazotization and Trifluoromethylation: The amino group of 4-methyl-2-nitroaniline is converted to a diazonium salt, which is subsequently reacted with a trifluoromethyl source in a Sandmeyer-type reaction to yield 5-methyl-2-nitrobenzotrifluoride.
-
Reduction of the Nitro Group: The nitro group of 5-methyl-2-nitrobenzotrifluoride is then reduced to an amine, affording the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 5-Methyl-2-nitrobenzotrifluoride
This procedure involves the diazotization of 4-methyl-2-nitroaniline followed by a copper-catalyzed trifluoromethylation.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 4-methyl-2-nitroaniline | 152.15 | 15.2 g (0.1 mol) | 1.0 |
| Sodium nitrite (NaNO₂) | 69.00 | 7.6 g (0.11 mol) | 1.1 |
| Hydrochloric acid (HCl), concentrated | 36.46 | 30 mL | - |
| Copper(I) bromide (CuBr) | 143.45 | 2.87 g (0.02 mol) | 0.2 |
| Potassium trifluoroacetate (CF₃COOK) | 152.12 | 30.4 g (0.2 mol) | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 4-methyl-2-nitroaniline (15.2 g, 0.1 mol) and concentrated hydrochloric acid (30 mL).
-
The mixture is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
In a separate 1 L three-necked round-bottom flask, copper(I) bromide (2.87 g, 0.02 mol), potassium trifluoroacetate (30.4 g, 0.2 mol), and DMF (200 mL) are combined. The mixture is stirred and heated to 60 °C.
-
The cold diazonium salt solution is then added slowly and carefully to the hot DMF mixture. Vigorous gas evolution (N₂) will be observed. The temperature should be maintained between 60-70 °C during the addition.
-
After the addition is complete, the reaction mixture is stirred at 70 °C for 1 hour.
-
The reaction mixture is cooled to room temperature and poured into 500 mL of ice-water.
-
The aqueous mixture is extracted with diethyl ether (3 x 150 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 5-methyl-2-nitrobenzotrifluoride as a yellow oil.
Expected Yield: 65-75%
Step 2: Synthesis of this compound
This procedure details the reduction of the nitro group of 5-methyl-2-nitrobenzotrifluoride using catalytic hydrogenation.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| 5-methyl-2-nitrobenzotrifluoride | 205.13 | 10.25 g (0.05 mol) | 1.0 |
| Palladium on carbon (10% Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Hydrogen gas (H₂) | 2.02 | Balloon or cylinder | Excess |
| Celite® | - | As needed | - |
Procedure:
-
A 250 mL round-bottom flask is charged with 5-methyl-2-nitrobenzotrifluoride (10.25 g, 0.05 mol) and ethanol (150 mL).
-
10% Palladium on carbon (0.5 g) is carefully added to the solution.
-
The flask is fitted with a hydrogen balloon or connected to a hydrogenation apparatus.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with ethanol (2 x 20 mL).
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow solid.
Expected Yield: 90-98%
Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-methyl-2-nitroaniline | 5-methyl-2-nitrobenzotrifluoride | NaNO₂, HCl, CuBr, CF₃COOK | Water, DMF | 0-70 | 2-3 | 65-75 |
| 2 | 5-methyl-2-nitrobenzotrifluoride | This compound | H₂, 10% Pd/C | Ethanol | Room Temp. | 4-6 | 90-98 |
Synthetic Workflow Diagram
Application Notes and Protocols for the Synthesis of 5-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)aniline is a valuable building block in medicinal chemistry and materials science. The presence of both a methyl and a trifluoromethyl group on the aniline scaffold imparts unique electronic and lipophilic properties, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document provides detailed application notes and experimental protocols for a common and efficient synthetic route to this compound.
Overview of the Synthetic Route
The most prevalent and scalable synthesis of this compound involves a two-step process commencing with 4-methyl-1-(trifluoromethyl)benzene. The synthesis pathway is outlined below:
-
Electrophilic Nitration: The first step is the nitration of 4-methyl-1-(trifluoromethyl)benzene to yield 1-methyl-2-nitro-4-(trifluoromethyl)benzene. This reaction is a classic example of electrophilic aromatic substitution.
-
Reduction of the Nitro Group: The subsequent step involves the reduction of the nitro group in 1-methyl-2-nitro-4-(trifluoromethyl)benzene to an amine, affording the final product, this compound. A common and effective method for this transformation is catalytic hydrogenation.
Reaction Mechanisms
Electrophilic Aromatic Nitration
The nitration of 4-methyl-1-(trifluoromethyl)benzene proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.
Caption: Mechanism of Electrophilic Nitration.
Catalytic Hydrogenation of the Nitro Group
The reduction of the nitro group to an amine is typically achieved through catalytic hydrogenation. The reaction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, and a source of hydrogen (e.g., H₂ gas). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group on the surface of the catalyst.
Application Notes and Protocols for 5-Methyl-2-(trifluoromethyl)aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(trifluoromethyl)aniline is a versatile fluorinated building block in organic synthesis, prized for its unique structural and electronic properties. The presence of both a methyl group and a trifluoromethyl group on the aniline ring significantly influences its reactivity and the properties of the resulting molecules. The electron-withdrawing nature of the trifluoromethyl group enhances the metabolic stability and lipophilicity of derivatives, making it a valuable synthon in the development of pharmaceuticals and agrochemicals.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 25449-96-1 |
| Molecular Formula | C₈H₈F₃N |
| Molecular Weight | 175.15 g/mol |
| Appearance | Light yellow to brown powder or lump |
| Melting Point | 38 - 42 °C |
| Boiling Point | 74 °C at 8 mmHg |
| Purity | ≥ 98% (GC) |
| Storage | Store at 2-8°C in a dry, dark place. |
(Data sourced from commercial suppliers)[2][4]
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of a variety of important organic molecules, including:
-
Pharmaceuticals: It is a building block for active pharmaceutical ingredients (APIs), where the trifluoromethyl group can enhance drug potency, bioavailability, and target specificity.[1][2]
-
Agrochemicals: This aniline is used in the synthesis of pesticides and fungicides, contributing to improved crop protection.[2]
-
Dyes and Pigments: It plays a role in the formulation of vibrant and durable dyes.[2]
-
Heterocyclic Chemistry: It is a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions utilizing this compound as a starting material.
Synthesis of N-(5-methyl-2-(trifluoromethyl)phenyl)acetamide (Amide Formation)
The acylation of this compound is a fundamental transformation to produce the corresponding amide. This reaction is a common step in the synthesis of more complex molecules.
Reaction Scheme:
A schematic for the acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride (1.1 equivalents) to the reaction mixture at room temperature with stirring.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(5-methyl-2-(trifluoromethyl)phenyl)acetamide as a solid.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 175.15 |
| Acetic Anhydride | 1.1 | 102.09 |
| Product | 217.18 | |
| Expected Yield | >90% |
Synthesis of Azo Dyes (Diazotization and Coupling)
Azo dyes are a significant class of colored compounds synthesized via a two-step process involving diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.
Workflow for Azo Dye Synthesis:
General workflow for the synthesis of azo dyes.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, ensuring the temperature remains between 0-5 °C.
-
The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Saturated Sodium Hydrogen Carbonate (NaHCO₃) solution
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring. A colored precipitate of the azo dye should form immediately.[2]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Adjust the pH of the solution to 6-7 with a saturated sodium hydrogen carbonate solution to complete the precipitation of the dye.[2]
-
Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water.[2]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Expected Quantitative Data for Azo Dye Synthesis:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 175.15 |
| Sodium Nitrite | 1.1 | 69.00 |
| 2-Naphthol | 1.0 | 144.17 |
| Product | 331.29 | |
| Typical Yield | 70-90% |
(Note: The exact yield will depend on the specific coupling partner and reaction conditions.)
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique substitution pattern provides access to a wide range of functionalized molecules with applications in medicinal chemistry and materials science. The protocols provided herein for amide formation and azo dye synthesis represent fundamental transformations that can be readily adapted for the synthesis of more complex target molecules. Careful control of reaction conditions is crucial for achieving high yields and purity of the desired products.
References
Application Notes and Protocols for the Use of 5-Methyl-2-(trifluoromethyl)aniline Derivatives in Agrochemical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methyl-2-(trifluoromethyl)aniline and its structural analogs are key building blocks in the synthesis of a variety of agrochemicals. The presence of the trifluoromethyl group often imparts desirable properties to the final product, such as increased metabolic stability, enhanced lipophilicity, and improved biological activity[1]. These characteristics are crucial for the development of effective and persistent pesticides, herbicides, and fungicides. This document provides detailed application notes and experimental protocols for the synthesis of a prominent agrochemical derived from trifluoromethyl-substituted aniline precursors, the fungicide Fluazinam. While a direct synthesis from this compound is not widely documented, the synthesis of Fluazinam utilizes closely related intermediates, showcasing the synthetic strategies employed for this class of compounds.
Application Note 1: Synthesis of the Fungicide Fluazinam
Fluazinam is a broad-spectrum contact fungicide used to control a variety of fungal diseases in crops. It belongs to the pyridinamine class of fungicides and its synthesis involves the coupling of two key intermediates: 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Quantitative Data: Biological Activity of Fluazinam
The efficacy of Fluazinam against various fungal pathogens is summarized in the table below, with data presented as EC50 values (the concentration of the fungicide that inhibits 50% of fungal growth).
| Fungal Species | Type of Assay | Number of Isolates | EC50 Range (µg/mL) | Mean EC50 (µg/mL) |
| Botrytis cinerea | Mycelial Growth Inhibition | 100 | 0.0018 - 0.0487 | 0.0196 |
| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | 150 | 0.0004 - 0.0056 | 0.0019 |
| Fusarium graminearum | Mycelial Growth Inhibition | 95 | 0.037 - 0.179 | - |
| Fusarium graminearum | Spore Germination Inhibition | 95 | 0.039 - 0.506 | - |
| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | - | - | 0.02 |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride
This protocol describes the nitration of 2,4-dichlorobenzotrifluoride to yield one of the key intermediates for Fluazinam synthesis.
Materials:
-
2,4-dichlorobenzotrifluoride
-
Fuming sulfuric acid (30-33% free SO3)
-
Fuming nitric acid (90%)
-
Toluene
-
5% Sodium bicarbonate solution
-
Water
-
Two-liter, three-necked flask with mechanical stirrer and ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a two-liter, three-necked flask immersed in an ice bath, add 600 mL of fuming sulfuric acid containing 30-33% free SO3 and begin stirring.
-
Slowly add 585 mL of fuming 90% nitric acid to the stirred sulfuric acid.
-
To this mixture, add 148.8 g (0.692 mole) of 2,4-dichlorobenzotrifluoride.
-
Heat the resulting slurry to 76°C and maintain this temperature (±1°C) for 96 hours.
-
After the reaction is complete, cool the mixture and decant the acid from the crystalline product.
-
To the solid product, add 1000 mL of water and break up the solid.
-
Extract the aqueous slurry with 500 mL of toluene.
-
Combine the toluene extract with another 500 mL of toluene and wash successively with 500 mL of water, twice with 500 mL of 5% sodium bicarbonate solution, and finally with 500 mL of water.
-
Remove the toluene by evaporation under reduced pressure and dry the product overnight to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride.
Quantitative Data:
| Parameter | Value |
| Yield | 79% |
| Melting Point | 67-72°C |
Protocol 2: Synthesis of 2-amino-3-chloro-5-(trifluoromethyl)pyridine
This protocol describes the amination of 2,3-dichloro-5-trifluoromethylpyridine.
Materials:
-
2,3-dichloro-5-trifluoromethylpyridine
-
Tetrahydrofuran (THF)
-
Liquid ammonia
-
500 mL autoclave
-
Nitrogen gas supply
Procedure:
-
Charge a 500 mL autoclave with 51.2 g (0.2348 mol) of 2,3-dichloro-5-trifluoromethylpyridine and 160 mL of tetrahydrofuran.
-
Seal the autoclave and purge with nitrogen gas three times at room temperature.
-
Introduce 20.0 g (1.174 mol) of liquid ammonia into the system. The internal pressure should be approximately 0.6 MPa.
-
Raise the temperature to 100°C and maintain the pressure for 28 hours. The pressure will drop from approximately 1.6 MPa to 1.2 MPa.
-
Monitor the reaction completion by HPLC.
-
Once the reaction is complete, cool the system to room temperature and release the pressure. The released ammonia can be absorbed in tetrahydrofuran.
-
The resulting solution containing 2-amino-3-chloro-5-(trifluoromethyl)pyridine can be used in the next step after appropriate workup (e.g., filtration of ammonium salts).
Protocol 3: Synthesis of Fluazinam
This protocol describes the final condensation reaction to produce Fluazinam.
Materials:
-
Solution of 2-amino-3-chloro-5-(trifluoromethyl)pyridine in a suitable solvent (from Protocol 2)
-
2,4-dichloro-3,5-dinitrobenzotrifluoride
-
Inorganic base (e.g., potassium hydroxide)
-
2-Methyltetrahydrofuran
-
Reaction vessel with stirring
Procedure:
-
In a suitable reaction vessel, combine 1.00 mole of 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 1.02 moles of 2,4-dichloro-3,5-dinitrobenzotrifluoride in 400g of 2-methyltetrahydrofuran.
-
Add 3.0 moles of potassium hydroxide (85%) to the mixture.
-
Stir the reaction mixture at 25°C for 6 hours.
-
Upon completion of the reaction, the product can be isolated by filtration and washing. The purity of the product can be determined by HPLC.
Quantitative Data:
| Parameter | Value |
| Purity | >99% |
| Total Yield (two steps) | >97% |
Visualizations
Synthesis Workflow for Fluazinam
References
Application Notes and Protocols: The Use of Methyl-Trifluoromethylaniline Isomers in Pharmaceutical Intermediate Synthesis
To: Researchers, Scientists, and Drug Development Professionals
Topic: Application of Methyl-Trifluoromethylaniline Isomers in the Synthesis of Pharmaceutical Intermediates
Note on 5-Methyl-2-(trifluoromethyl)aniline (CAS: 106877-29-6): Extensive literature searches for the specific isomer, this compound, yielded limited information regarding its application in the synthesis of pharmaceutical intermediates. While this compound is commercially available, detailed experimental protocols and quantitative data for its use in drug synthesis are not readily found in publicly accessible scientific literature or patents.[1][2][3][4][5]
Due to this scarcity of data, this document focuses on the well-documented applications of its structural isomers, 2-Methyl-3-(trifluoromethyl)aniline and 2-Methyl-5-(trifluoromethyl)aniline , which are significant precursors in the synthesis of active pharmaceutical ingredients (APIs).
Introduction to Methyl-Trifluoromethylaniline Isomers in Drug Synthesis
Methyl-trifluoromethylaniline derivatives are valuable building blocks in medicinal chemistry. The presence of both a methyl and a trifluoromethyl group on the aniline ring imparts unique properties to the molecule. The trifluoromethyl group, a strong electron-withdrawing group, enhances metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[6] The methyl group provides steric bulk and can influence the binding of the molecule to its biological target. These characteristics make these isomers attractive starting materials for the synthesis of a variety of pharmaceutical compounds.[7]
Application 1: Synthesis of Flunixin using 2-Methyl-3-(trifluoromethyl)aniline
2-Methyl-3-(trifluoromethyl)aniline (CAS: 54396-44-0) is a key intermediate in the synthesis of Flunixin , a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine for its analgesic and antipyretic properties.[6][8][9][10][11][12]
Reaction Scheme:
The synthesis involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid.[8][9][10]
References
- 1. 106877-29-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 106877-29-6|this compound|BLD Pharm [bldpharm.com]
- 4. 87617-23-0(4-Methyl-2-(trifluoromethyl)aniline) | Kuujia.com [kuujia.com]
- 5. This compound-景明化工股份有限公司 [echochemical.com]
- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. d-nb.info [d-nb.info]
- 9. WO1993013070A1 - Process for preparing flunixin and intermediates thereof - Google Patents [patents.google.com]
- 10. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 11. cphi-online.com [cphi-online.com]
- 12. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of N-Substituted 5-Methyl-2-(trifluoromethyl)aniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-2-(trifluoromethyl)aniline is a key structural motif found in a variety of pharmacologically active compounds and advanced materials. The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity, making it a valuable substituent in drug design. N-substitution of the aniline nitrogen allows for the introduction of diverse functional groups, enabling the modulation of a molecule's physicochemical and biological properties. This document provides detailed protocols for the synthesis of N-substituted this compound derivatives via two primary methods: Palladium-catalyzed Buchwald-Hartwig amination and reductive amination.
Synthetic Strategy Selection
The choice of synthetic method depends on the desired N-substituent. For N-aryl or N-heteroaryl derivatives, the Buchwald-Hartwig amination is the most robust and widely used method. For N-alkyl derivatives, reductive amination offers a highly efficient and versatile route, utilizing readily available aldehydes and ketones.
Caption: Workflow for selecting a synthetic method.
Method 1: Buchwald-Hartwig Amination for N-Aryl Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[1] This reaction has become a staple in medicinal chemistry for its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines.[1]
General Reaction Scheme
Where Ar-X is an aryl halide or triflate and the base is typically a non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃.
Catalytic Cycle Visualization
The mechanism involves a Pd(0)/Pd(II) catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl halide bond, followed by coordination of the amine and deprotonation by the base. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol
This protocol is adapted from general procedures for palladium-catalyzed amination.[3]
-
Reagent Preparation: Inside an argon-filled glovebox, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%), the phosphine ligand (e.g., tBuXPhos, 2 mol%), and the base (e.g., K₂CO₃, 2 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.[3]
-
Addition of Reactants: Seal the vial with a septum, remove it from the glovebox, and place it under an argon atmosphere. Add this compound (1.0 equivalent) and the aryl halide/triflate coupling partner (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[3]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl derivative.
Data Summary: Buchwald-Hartwig Amination
The following table summarizes representative yields for the amination of various aryl halides.
| Entry | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3,5-bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ / tBuXPhos | K₂CO₃ | Rapeseed Oil | 110 | 24 | 99 | [3][4] |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ / tBuXPhos | K₂CO₃ | Rapeseed Oil | 110 | 24 | 96 | [4] |
| 3 | 4-Chlorotoluene | JohnPhos / Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | >95 | [5] |
| 4 | 2-Bromobenzothiophene | Pd₂(dba)₃ / tBuXPhos | K₂CO₃ | Rapeseed Oil | 110 | 24 | 49 | [4] |
Method 2: Reductive Amination for N-Alkyl Derivatives
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6] The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ.[7]
General Reaction Scheme
Where R¹ and R² can be hydrogen or alkyl/aryl groups, and the reducing agent is typically a hydride source.
Reaction Pathway Visualization
The process involves two key steps: the formation of an iminium ion intermediate followed by its reduction.[7] The use of an acid can improve the conversion rate.[7]
Caption: General pathway for reductive amination.
Experimental Protocol
This protocol is a general procedure based on established methods for reductive amination.[8]
-
Reactant Mixing: To a solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or methanol, ~0.2 M), add a catalytic amount of acetic acid (0.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Reductive Amination Conditions
Various reducing agents and conditions can be employed for reductive amination, each with its own advantages.
| Entry | Reducing Agent | Additive/Catalyst | Solvent | Key Features | Reference |
| 1 | NaBH(OAc)₃ | Acetic Acid | CH₂Cl₂ | Mild, selective, widely applicable for various amines. | [9] |
| 2 | NaBH₄ / TMSCl | - | DMF | Rapid conversion for electron-deficient anilines. | [8] |
| 3 | BH₃·THF | Acetic Acid | CH₂Cl₂ | Robust and scalable protocol. | [8] |
| 4 | α-Picoline-borane | Acetic Acid | H₂O / MeOH | Can be performed in environmentally friendly solvents. | [9] |
| 5 | H₂ | Pd/C | - | Catalytic hydrogenation; atom economical. | [7] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and its derivatives should be handled with care as they are potentially toxic.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Hydride reducing agents react violently with water and should be handled with care.
This document is intended for informational purposes only and should be used by trained professionals. All experiments should be conducted with appropriate safety measures in place.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Analysis of 5-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative analysis of 5-Methyl-2-(trifluoromethyl)aniline using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to be adaptable for various research and quality control applications.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is a robust and widely used technique for the separation and quantification of aromatic compounds like this compound. The method's adaptability allows for precise quantification and purity assessment.
Experimental Protocol: HPLC-UV
Instrumentation:
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software.
Materials and Reagents:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
-
This compound standard: High purity reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (deionized or Milli-Q).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and filter through a 0.45 µm membrane filter, followed by degassing.[1]
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.
-
From the stock solution, prepare a series of working standard solutions for calibration in the range of 1-100 µg/mL.[1]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the sample diluent to achieve a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.
-
Quantitative Data Summary (HPLC)
| Parameter | Expected Value |
| Retention Time | 12.5 ± 1.5 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Recovery | 98-102% |
| Precision (%RSD) | < 2% |
HPLC Analysis Workflow
References
Application Note: Purification of Crude 5-Methyl-2-(trifluoromethyl)aniline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of crude 5-Methyl-2-(trifluoromethyl)aniline via recrystallization. This method is effective for removing process-related impurities and enhancing the purity of the final product, which is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. The protocol outlines solvent selection, the recrystallization procedure, and methods for characterization of the purified product.
Introduction
This compound is a key building block in organic synthesis, valued for its unique structural features that impart desirable properties to target molecules, such as enhanced metabolic stability and lipophilicity.[1] The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredients (APIs) or agrochemicals. Recrystallization is a robust and scalable purification technique for crystalline organic compounds, relying on the differential solubility of the compound and its impurities in a selected solvent system at varying temperatures. This document details a standardized procedure for the recrystallization of crude this compound to achieve high purity.
Potential Impurities
Crude this compound may contain several process-related impurities. Understanding the potential impurity profile is crucial for designing an effective purification strategy. Common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors to the aniline functionality.
-
Isomeric By-products: Formation of other positional isomers during synthesis.
-
Over-reaction Products: Such as di-substituted aniline derivatives.
-
Residual Solvents: Solvents used in the preceding synthetic steps.
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent(s) (e.g., isopropanol, hexane, water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Melting point apparatus
-
Spectroscopic instrumentation (e.g., NMR, GC-MS) for purity analysis
Solvent Selection
The choice of an appropriate solvent is critical for successful recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures. Based on the physicochemical properties of the target compound (a substituted aniline), a two-solvent system is often effective. A common approach involves dissolving the crude product in a "good" solvent in which it is readily soluble, followed by the addition of a "poor" solvent (anti-solvent) to induce crystallization.
Table 1: Qualitative Solubility of this compound in Common Solvents.
| Solvent | Polarity | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Water | High | Insoluble | Insoluble | Potential anti-solvent. |
| Isopropanol | Medium | Sparingly Soluble | Soluble | A potential "good" solvent. |
| Ethanol | Medium | Soluble | Very Soluble | May be too effective as a single solvent, leading to low recovery. |
| Hexane | Low | Sparingly Soluble | Soluble | A potential "good" solvent, or part of a mixed solvent system. |
| Toluene | Low | Soluble | Very Soluble | Good for dissolving, but may require an anti-solvent for good recovery. |
| Dichloromethane | Medium | Very Soluble | N/A (low boiling point) | Not ideal for recrystallization due to its high volatility. |
Based on these general observations, a mixed solvent system of isopropanol and water, or hexane and a more polar co-solvent, is recommended for initial trials.
Recrystallization Procedure (Two-Solvent System: Isopropanol/Water)
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in a suitable Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the crude solid with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the isopropanol solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid, indicating the onset of crystallization.
-
Re-dissolution: Add a few drops of hot isopropanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of a cold mixture of isopropanol and water (in the same approximate ratio as the final recrystallization mixture) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
The effectiveness of the recrystallization process can be quantified by measuring the yield and assessing the purity of the final product.
Table 2: Representative Recrystallization Data for this compound.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light yellow to brown solid | Off-white to pale yellow crystals |
| Weight | 10.0 g | 8.5 g |
| Yield (%) | N/A | 85% |
| Melting Point (°C) | 36-40 °C | 38-42 °C |
| Purity (by GC, Area %) | ~95% | >99.5% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of crude this compound by recrystallization.
Caption: Workflow for the purification of this compound.
Conclusion
Recrystallization is an effective and economical method for the purification of crude this compound. The selection of an appropriate solvent system, such as isopropanol/water, is key to achieving high purity and good recovery. The detailed protocol provided in this application note serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling the consistent production of high-quality material for downstream applications.
References
Application Notes and Protocols for the Purification of 5-Methyl-2-(trifluoromethyl)aniline via Column Chromatography
Introduction
5-Methyl-2-(trifluoromethyl)aniline is a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials.[1] Its purification is a critical step to ensure the quality and efficacy of the final products. Column chromatography is a widely employed and effective technique for the purification of this compound, allowing for the separation of isomers, unreacted starting materials, and other byproducts. This document provides detailed application notes and experimental protocols for the purification of this compound using column chromatography, intended for researchers, scientists, and professionals in drug development.
The primary challenges in the purification of anilines, including this compound, often stem from the basicity of the amine group. This can lead to strong interactions with the acidic silanol groups on standard silica gel stationary phases, resulting in issues such as peak tailing, irreversible adsorption, and in some cases, degradation of the compound.[2] The protocols outlined below address these challenges to achieve efficient and high-purity separation.
Chromatography Principles
Two primary modes of column chromatography are applicable for the purification of this compound: normal-phase and reversed-phase chromatography.
-
Normal-Phase Chromatography (NPC): This technique utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase. The separation is based on the polarity of the compounds, with more polar compounds having a stronger interaction with the stationary phase and thus eluting later. For aniline derivatives, NPC is a very common approach.[3][4][5]
-
Reversed-Phase Chromatography (RPC): In contrast to NPC, RPC employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Separation is based on hydrophobicity, with more non-polar compounds being retained longer on the column. RPC can be particularly useful for separating compounds with subtle differences in their hydrophobic character.[6][7][8]
Application Notes
Normal-Phase Chromatography (NPC) Approach
NPC is the most frequently documented method for the purification of substituted anilines.
-
Stationary Phase Selection:
-
Standard Silica Gel: Silica gel with a particle size of 40-63 µm is a standard choice for flash column chromatography.[2]
-
Deactivated Silica Gel: To mitigate the issues arising from the acidity of silica gel, a deactivated version can be used. Deactivation can be achieved by treating the silica gel with a competing amine, such as triethylamine (TEA), before packing the column.[2][9]
-
Amine-Functionalized Silica: This is an excellent alternative as the amine groups on the silica surface mask the acidic silanols, leading to improved peak shape and recovery for basic compounds.[2]
-
-
Mobile Phase (Eluent) System:
-
A mixture of a non-polar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate, is commonly used.[3][4][5]
-
The polarity of the eluent is gradually increased to facilitate the elution of the target compound. A typical starting point is a low percentage of ethyl acetate in hexane (e.g., 1-5%).
-
The addition of a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can significantly improve the chromatography of basic anilines on standard silica gel by neutralizing the acidic sites.[10]
-
Reversed-Phase Chromatography (RPC) Approach
While less common for routine purification of synthetic intermediates, RPC offers an alternative and sometimes superior separation.
-
Stationary Phase Selection:
-
C18 (Octadecyl) Bonded Silica: This is the most common reversed-phase stationary phase.
-
Pentafluorophenyl (PFP) Phases: For fluorinated compounds like this compound, PFP columns can offer unique selectivity due to fluorophilic interactions.[11][12] These stationary phases have been shown to provide excellent separation for fluorine-containing pharmaceuticals from their non-fluorinated analogs.[11][12]
-
-
Mobile Phase (Eluent) System:
Data Presentation
Table 1: Recommended Stationary and Mobile Phases for Column Chromatography of this compound
| Chromatography Mode | Stationary Phase | Recommended Mobile Phase System | Notes |
| Normal-Phase | Silica Gel (40-63 µm) | Hexane/Ethyl Acetate gradient | A common starting point is 1% to 10% Ethyl Acetate in Hexane.[5] |
| Silica Gel with TEA | Hexane/Ethyl Acetate gradient with 0.1-1% Triethylamine | The TEA in the mobile phase helps to reduce peak tailing.[10] | |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate gradient | Often provides the best peak shape and recovery for basic amines.[2] | |
| Reversed-Phase | C18 Bonded Silica | Water/Acetonitrile gradient | The addition of a buffer or acid (e.g., 0.1% formic acid) is recommended.[6] |
| Pentafluorophenyl (PFP) | Water/Acetonitrile or Water/Methanol gradient | Can offer enhanced selectivity for fluorinated compounds.[11][12] |
Table 2: Example Gradient Elution for Normal-Phase Flash Chromatography
| Step | % Hexane | % Ethyl Acetate | Column Volumes |
| 1 | 99 | 1 | 2 |
| 2 | 99 -> 90 | 1 -> 10 | 10 |
| 3 | 90 | 10 | 5 |
This is a generic gradient and should be optimized based on TLC analysis.
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography Purification
This protocol describes a general procedure using standard silica gel.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (particle size 40-63 µm)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional, but recommended)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
2. Method Development with Thin Layer Chromatography (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate) to determine the optimal mobile phase for separation. The ideal solvent system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
3. Column Packing (Slurry Method):
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 99:1 Hexane:Ethyl Acetate, with 0.5% TEA if used).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in settling the silica bed.
-
Add more slurry as needed to reach the desired column height. Ensure the top of the silica bed is flat and does not run dry.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica until the solvent level is just at the top of the silica bed.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the starting mobile phase composition determined by TLC.
-
Collect fractions in separate tubes.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.[5]
6. Monitoring Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Spot a small amount from each fraction onto a TLC plate, along with a spot of the crude material and a pure standard if available.
-
Develop the TLC plate and visualize the spots under a UV lamp.
7. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for Normal-Phase Column Chromatography.
Caption: Key Parameter Relationships in Chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-2-(trifluoromethyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-2-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 4-methyl-2-nitrobenzotrifluoride. This process typically involves the use of a palladium on carbon (Pd/C) catalyst in a suitable solvent, such as methanol or ethanol, under a hydrogen atmosphere.
Q2: What are the most common impurities I might encounter in this synthesis?
The synthesis of this compound can lead to several impurities. These can originate from the starting materials, side reactions, or incomplete reactions. The most common impurities include:
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Unreacted Starting Material: 4-methyl-2-nitrobenzotrifluoride.
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Incomplete Reduction Intermediate: 4-methyl-2-(trifluoromethyl)phenylhydroxylamine.
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Positional Isomers: Isomers of this compound, such as 3-Methyl-2-(trifluoromethyl)aniline or 4-Methyl-3-(trifluoromethyl)aniline, may be present if the starting nitro compound is not isomerically pure.
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Dehalogenated Byproducts: In syntheses starting from halogenated precursors, dehalogenation can occur.
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Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially upon exposure to air.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and Gas Chromatography (GC) are effective techniques for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (4-methyl-2-nitrobenzotrifluoride) and the appearance of the product spot/peak. For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate.
Q4: What are the recommended purification methods for the final product?
The primary methods for purifying this compound are:
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Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities and catalyst residues.
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Column Chromatography: For higher purity, column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed to separate the product from closely related impurities.
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Recrystallization: If the product is a solid at room temperature or forms a suitable salt, recrystallization can be an effective final purification step.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction (Starting material remains) | 1. Insufficient catalyst activity or loading. 2. Inadequate hydrogen pressure or poor mixing. 3. Reaction time is too short. 4. Catalyst poisoning. | 1. Use fresh, high-quality catalyst at an appropriate loading (typically 5-10 mol%). 2. Ensure a proper hydrogen supply and vigorous stirring to facilitate mass transfer. 3. Monitor the reaction by TLC or GC and continue until the starting material is consumed. 4. Ensure starting materials and solvent are free from catalyst poisons like sulfur compounds. |
| Low yield | 1. Loss of product during workup and purification. 2. Side reactions leading to byproduct formation. 3. Incomplete reaction. | 1. Optimize extraction and purification procedures to minimize losses. 2. Control reaction temperature and pressure to minimize side reactions. 3. Address the causes of incomplete reaction as listed above. |
| Product is discolored (yellow or brown) | 1. Air oxidation of the aniline product. 2. Presence of colored impurities from side reactions. | 1. Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Store the final product under an inert atmosphere and protected from light. 2. Purify the product using activated carbon treatment followed by distillation or column chromatography. |
| Presence of multiple spots/peaks on TLC/GC | 1. Formation of isomeric byproducts. 2. Incomplete reduction leading to intermediates. 3. Contaminated starting materials. | 1. Use isomerically pure starting materials. Optimize reaction conditions to favor the formation of the desired isomer. 2. Ensure complete reduction by extending the reaction time or increasing catalyst loading. 3. Verify the purity of the starting 4-methyl-2-nitrobenzotrifluoride before starting the synthesis. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is a representative method for the synthesis of this compound.
Materials:
-
4-methyl-2-nitrobenzotrifluoride
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-methyl-2-nitrobenzotrifluoride (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Chemical Structure | Typical Analytical Signature (GC-MS) | Potential Origin |
| 4-methyl-2-nitrobenzotrifluoride | Molecular ion peak corresponding to its molecular weight. | Unreacted starting material. | |
| 4-methyl-2-(trifluoromethyl)phenylhydroxylamine | Molecular ion peak corresponding to its molecular weight. | Incomplete reduction of the nitro group. | |
| Positional Isomers (e.g., 3-Methyl-2-(trifluoromethyl)aniline) | Same molecular ion as the product, but different retention time. | Impure starting material. | |
| Oxidation Byproducts | Various complex structures | Higher molecular weight impurities, often colored. | Exposure of the aniline product to air. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of common impurities in the synthesis.
troubleshooting guide for 5-Methyl-2-(trifluoromethyl)aniline synthesis reactions
Welcome to the technical support center for the synthesis of 5-Methyl-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you might encounter during the synthesis of this compound, presented in a question-and-answer format. Two primary synthetic routes are considered:
-
Route A: Catalytic reduction of 5-Methyl-2-nitro-1-(trifluoromethyl)benzene.
-
Route B: Palladium-catalyzed Buchwald-Hartwig amination of 2-Halo-5-methyl-1-(trifluoromethyl)benzene.
Route A: Reduction of 5-Methyl-2-nitro-1-(trifluoromethyl)benzene
Question 1: My reduction of 5-Methyl-2-nitro-1-(trifluoromethyl)benzene is sluggish or incomplete. What are the potential causes and how can I resolve this?
Answer: Incomplete reduction is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended:
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Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading might also be insufficient; a typical range is 5-10 mol%.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and maintaining the desired hydrogen pressure (typically 1-4 atm). A leak in the system will lead to incomplete reaction.
-
Solvent Purity: The presence of impurities in the solvent can poison the catalyst. Use anhydrous, degassed solvents.
-
Reaction Temperature: While many reductions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. However, be cautious as higher temperatures can also lead to side reactions.
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid.
Question 2: I am observing the formation of side products during the reduction. What are these and how can I minimize them?
Answer: Side product formation can compromise the purity and yield of your desired aniline. Common side products in nitro group reductions include azoxy, azo, and hydrazo compounds.
-
Over-reduction: In some cases, particularly with more reactive catalysts or harsh conditions, the trifluoromethyl group can be susceptible to reduction. Monitor the reaction closely by TLC or LC-MS to avoid over-reduction.
-
Incomplete Reaction Intermediates: The presence of azoxy, azo, or hydrazo intermediates indicates incomplete reduction. To minimize these, ensure sufficient catalyst loading and hydrogen pressure, and allow for adequate reaction time.
-
Purification: If side products are formed, they can often be separated from the desired aniline by column chromatography.
Route B: Buchwald-Hartwig Amination of 2-Halo-5-methyl-1-(trifluoromethyl)benzene
Question 1: My Buchwald-Hartwig amination is giving a low yield. What are the primary parameters I should investigate?
Answer: Low yields in Buchwald-Hartwig amination are a frequent challenge. The interplay between the catalyst, ligand, base, and solvent is critical for success.
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Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and ligand is crucial and highly substrate-dependent. For electron-deficient aryl halides like 2-Halo-5-methyl-1-(trifluoromethyl)benzene, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective. Using a pre-formed palladium-ligand complex (precatalyst) can also improve efficiency by avoiding the in-situ reduction of Pd(II) to Pd(0).
-
Base Selection: The base plays a critical role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, which may in turn require higher reaction temperatures. The solubility of the base is also a key factor.
-
Solvent Choice: Toluene and 1,4-dioxane are the most common and generally effective solvents for Buchwald-Hartwig aminations. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Reaction Temperature: These reactions typically require heating, often in the range of 80-110 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition.
Question 2: I am observing catalyst decomposition (formation of palladium black) in my reaction. How can I prevent this?
Answer: The formation of a black precipitate indicates that the palladium catalyst has fallen out of the catalytic cycle, leading to a stalled reaction.
-
Ligand Choice and Ratio: The ligand stabilizes the palladium center. Ensure you are using an appropriate ligand and a sufficient ligand-to-palladium ratio (typically 1.1:1 to 2:1).
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Temperature Control: Overheating is a common cause of catalyst decomposition. Maintain a stable and appropriate reaction temperature.
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Exclusion of Air and Moisture: Organometallic catalysts are sensitive to oxygen and water. It is crucial to use properly dried solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.
Question 3: My purification is challenging due to the presence of closely eluting impurities. What are the likely impurities and how can I improve separation?
Answer: Common impurities in Buchwald-Hartwig reactions include the dehalogenated starting material and biaryl side products.
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Hydrodehalogenation: This side reaction results in the formation of 4-methyl-1-(trifluoromethyl)benzene. Using a well-chosen ligand and carefully controlling the reaction temperature can minimize this pathway.
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Homocoupling: The formation of biaryl compounds can occur, especially at higher temperatures or with less effective catalyst systems.
-
Chromatography Optimization: If impurities are difficult to separate, try using a different solvent system for column chromatography or consider preparative HPLC for higher purity.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Recommended Solution |
| Inactive Catalyst/Ligand | Use a fresh palladium source and a suitable bulky biarylphosphine ligand (e.g., XPhos, RuPhos). Consider using a pre-catalyst. |
| Inappropriate Base | For electron-deficient substrates, a strong base like NaOtBu is often effective. If functional groups are sensitive, try Cs₂CO₃ or K₃PO₄ at a slightly higher temperature. |
| Non-inert Reaction Conditions | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Ar or N₂). Use anhydrous, degassed solvents. |
| Suboptimal Temperature | Start with a temperature around 100 °C. If the reaction is slow, incrementally increase the temperature, but avoid exceeding 120 °C to prevent catalyst decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol describes a general procedure for the reduction of 5-Methyl-2-nitro-1-(trifluoromethyl)benzene.
Materials:
-
5-Methyl-2-nitro-1-(trifluoromethyl)benzene
-
Palladium on carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
To a hydrogenation flask, add 5-Methyl-2-nitro-1-(trifluoromethyl)benzene (1.0 eq) and methanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Pressurize the flask with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of 2-Chloro-5-methyl-1-(trifluoromethyl)benzene with ammonia or an ammonia equivalent.
Materials:
-
2-Chloro-5-methyl-1-(trifluoromethyl)benzene
-
Ammonia source (e.g., ammonia in dioxane, or an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
XPhos ligand (2.2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube equipped with a stir bar.
-
Add the 2-Chloro-5-methyl-1-(trifluoromethyl)benzene (1.0 eq) to the tube.
-
Add the anhydrous toluene via syringe.
-
Add the ammonia source (e.g., a solution of ammonia in dioxane, 2.0 eq).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
optimizing reaction conditions for 5-Methyl-2-(trifluoromethyl)aniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methyl-2-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary routes for the synthesis of this compound involve the trifluoromethylation of a substituted aniline or the amination of a trifluoromethylated aryl halide. The two most common and effective methods are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[1][2][3] It typically involves the reaction of an aryl halide (e.g., 2-bromo-4-methyl-1-(trifluoromethyl)benzene) with an amine source in the presence of a palladium catalyst and a suitable ligand.
-
Ullmann Condensation: This is a copper-catalyzed reaction that can also be used to form C-N bonds.[4][5][6][7] It generally requires harsher reaction conditions (higher temperatures) compared to the Buchwald-Hartwig amination.
Q2: How do I choose between Buchwald-Hartwig amination and Ullmann condensation?
A2: The choice of method depends on several factors, including available starting materials, desired reaction conditions, and scale of the synthesis.
-
Buchwald-Hartwig amination is often preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[1][2]
-
Ullmann condensation can be a good alternative if palladium catalysts are a concern or if the specific starting materials are more readily available for this route.[4][5]
Q3: What are the critical parameters to control during the Buchwald-Hartwig amination for this synthesis?
A3: For a successful Buchwald-Hartwig amination, the following parameters are crucial:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. Sterically hindered biarylphosphine ligands often give the best results.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate while minimizing side reactions.
Q4: What are the potential side reactions and byproducts in the synthesis of this compound?
A4: Common side reactions and byproducts can include:
-
Hydrodehalogenation: The aryl halide can be reduced, leading to the formation of 4-methyl-1-(trifluoromethyl)benzene.
-
Diarylation: The product amine can react further with the aryl halide to form a diarylamine byproduct.
-
Isomer Formation: Depending on the starting materials and reaction conditions, regioisomers of the desired product may be formed.
-
Impurity Profile: Impurities from starting materials or formed during the reaction can complicate purification. For instance, in a similar compound, dibromo derivatives were identified as major impurities.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. |
| Inappropriate ligand | The choice of ligand is crucial. Screen different phosphine ligands to find the optimal one for your specific substrate. | |
| Insufficiently anhydrous conditions | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Incorrect base | The base may not be strong enough to deprotonate the amine. Consider using a stronger base like NaOtBu. | |
| Formation of Significant Byproducts (e.g., Hydrodehalogenation) | High reaction temperature | Lower the reaction temperature and monitor the reaction progress carefully. |
| Inefficient ligand | A well-chosen ligand can suppress side reactions like hydrodehalogenation. | |
| Difficulty in Product Purification | Co-elution of product and impurities | Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. |
| Presence of starting materials | Drive the reaction to completion by optimizing reaction time and temperature. | |
| Formation of regioisomers | Carefully select starting materials and reaction conditions to favor the formation of the desired isomer. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Bromo-4-methyl-1-(trifluoromethyl)benzene
-
Ammonia source (e.g., benzophenone imine as an ammonia surrogate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, add the aryl bromide, palladium catalyst, and phosphine ligand to an oven-dried reaction vessel.
-
Add the base to the vessel.
-
Add the anhydrous solvent, followed by the ammonia source.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
improving the yield and purity of 5-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and purification of 5-Methyl-2-(trifluoromethyl)aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method is the catalytic hydrogenation of its nitro precursor, 4-methyl-1-nitro-2-(trifluoromethyl)benzene. This method is often preferred due to its high efficiency and the availability of the starting material.
Q2: What are the typical yields and purity levels I can expect?
With an optimized protocol, yields can be high, often exceeding 80%. Commercially available this compound typically has a purity of 98% or higher.[1] Achieving high purity directly from the reaction often requires a subsequent purification step like recrystallization or column chromatography.
Q3: What are the key reaction parameters to control for a successful synthesis?
The critical parameters for the catalytic hydrogenation include the choice of catalyst, solvent, hydrogen pressure, and reaction temperature. The purity of the starting material is also crucial for a clean reaction.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, the disappearance of the starting nitro compound spot and the appearance of the aniline product spot will indicate the reaction's progression.
Q5: What are the common side products in this synthesis?
During the reduction of the nitro group, several intermediates can be formed, such as nitroso and hydroxylamine species. If the reaction is not complete, or under certain conditions, these can lead to the formation of azoxy and azo compounds as impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of catalyst (e.g., Palladium on Carbon - Pd/C). Ensure proper storage and handling to prevent deactivation. Consider increasing the catalyst loading. |
| Insufficient Hydrogen Pressure | Ensure the reaction vessel is properly sealed and pressurized. For challenging reactions, consider using a higher hydrogen pressure in a suitable high-pressure reactor. |
| Poor Solubility of Starting Material | Select a solvent in which the 4-methyl-1-nitro-2-(trifluoromethyl)benzene is fully soluble at the reaction temperature. Common solvents for hydrogenation include methanol, ethanol, and ethyl acetate. |
| Low Reaction Temperature | While many hydrogenations proceed at room temperature, some may require gentle heating. Gradually increase the temperature and monitor the reaction progress. |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS to ensure the complete consumption of the starting material before work-up. |
Issue 2: Product Contamination and Low Purity
| Potential Cause | Recommended Solution |
| Incomplete Reduction | The presence of intermediates like hydroxylamines can lead to the formation of colored impurities (azoxy and azo compounds). Ensure the reaction goes to completion by extending the reaction time or increasing catalyst loading/hydrogen pressure. |
| Side Reactions | Over-reduction leading to ring hydrogenation is possible under harsh conditions (high temperature and pressure). Use milder conditions if this is observed. |
| Residual Starting Material | If the reaction is not complete, the starting nitro compound will contaminate the product. Optimize the reaction conditions to achieve full conversion. |
| Solvent Impurities | Use high-purity, dry solvents to avoid introducing contaminants. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Oiling Out During Recrystallization | The compound may be melting or is too soluble in the chosen solvent. Try a different solvent system (e.g., a two-solvent system like ethanol/water or hexane/ethyl acetate). Ensure a slow cooling rate. |
| Poor Crystal Formation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| Co-elution of Impurities in Column Chromatography | Optimize the solvent system for column chromatography to achieve better separation. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve resolution. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of 4-methyl-1-nitro-2-(trifluoromethyl)benzene.
Materials:
-
4-methyl-1-nitro-2-(trifluoromethyl)benzene
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or another filter aid
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker or a round-bottom flask), dissolve 4-methyl-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% catalyst loading).
-
Seal the vessel and purge with an inert gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. The reaction may be gently heated if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of this compound. This data is qualitative and intended for guidance in optimizing your reaction.
| Parameter | Variation | Effect on Yield | Effect on Purity | Notes |
| Catalyst Loading (Pd/C) | Increase | Generally increases reaction rate, potentially improving yield in a set time. | Can improve purity by ensuring complete conversion and reducing intermediates. | Excessive loading can be uneconomical. |
| Hydrogen Pressure | Increase | Increases reaction rate, can improve yield. | Can lead to over-reduction and lower purity if too high. | Optimal pressure should be determined experimentally. |
| Temperature | Increase | Increases reaction rate. | May decrease purity by promoting side reactions. | Use the lowest effective temperature. |
| Solvent | Methanol, Ethanol, Ethyl Acetate | High yields are generally achievable in these solvents. | Purity is generally good; choice may affect work-up and purification. | Ensure the starting material is fully dissolved. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
side reactions to avoid in the synthesis of 5-Methyl-2-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 5-Methyl-2-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic approach.
Guide 1: Synthesis via Trifluoromethylation of p-Toluidine
A common route to this compound involves the direct trifluoromethylation of p-toluidine. This method can present challenges related to regioselectivity and over-reaction.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TF-01 | Low Yield of the Desired Isomer (this compound) | Poor Regioselectivity: The trifluoromethyl group can add to other positions on the aromatic ring, primarily forming the 3-(trifluoromethyl)-4-methylaniline isomer. | - Optimize Reaction Conditions: Vary the temperature, pressure, and reaction time. Lower temperatures may favor the desired ortho-substitution.- Choice of Trifluoromethylating Agent: Different reagents (e.g., Togni's reagent, Umemoto's reagent) exhibit different selectivities. Screen various agents to find the optimal one for your substrate.- Use of Directing Groups: Consider the use of a removable directing group on the aniline nitrogen to favor ortho-substitution. |
| TF-02 | Formation of Di-trifluoromethylated Byproducts | Excess Trifluoromethylating Agent: Using a large excess of the trifluoromethylating agent can lead to the introduction of a second CF₃ group on the aromatic ring. | - Stoichiometry Control: Carefully control the stoichiometry of the trifluoromethylating agent. Use a slight excess (e.g., 1.1-1.2 equivalents) and add it portion-wise or via syringe pump to maintain a low concentration. |
| TF-03 | Degradation of Starting Material | Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to the decomposition of p-toluidine or the product. | - Milder Conditions: Explore milder reaction conditions, such as photoredox catalysis, which can often be performed at room temperature. |
| TF-04 | Difficult Purification of Isomers | Similar Physicochemical Properties: The desired product and the isomeric byproduct(s) often have very similar polarities and boiling points, making separation by chromatography or distillation challenging. | - High-Performance Liquid Chromatography (HPLC): Preparative HPLC may be necessary for complete separation.- Derivatization: Consider derivatizing the amine to facilitate separation, followed by deprotection. |
Guide 2: Synthesis via Reduction of 2-Nitro-4-methylbenzotrifluoride
Another common pathway is the reduction of a nitro group precursor. While often high-yielding, this method can suffer from incomplete reduction or the formation of undesired side products.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| RD-01 | Incomplete Reduction to the Aniline | Insufficient Reducing Agent/Hydrogen Pressure: Not enough reducing agent or low hydrogen pressure can lead to the accumulation of intermediates. | - Increase Reducing Agent/Pressure: Ensure an adequate amount of the reducing agent (e.g., Fe/HCl, SnCl₂, H₂/catalyst) is used. If using catalytic hydrogenation, increase the hydrogen pressure. |
| RD-02 | Formation of Intermediates (Nitroso, Azoxy, Azo compounds) | Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Ni) may become poisoned or lose activity, leading to the accumulation of partially reduced intermediates. | - Use Fresh Catalyst: Ensure the catalyst is fresh and active.- Optimize Solvent and Temperature: The choice of solvent and reaction temperature can influence the reduction pathway. |
| RD-03 | Presence of Unidentified Impurities | Side Reactions of Intermediates: The reactive intermediates can undergo condensation or other side reactions to form complex mixtures. | - Monitor Reaction Progress: Use TLC or GC/MS to monitor the reaction closely and stop it once the starting material is consumed to minimize byproduct formation. |
| RD-04 | Product Contamination with Metal Leachates | Leaching from Catalyst: The metal from the catalyst can leach into the product during the reaction or workup. | - Proper Filtration: Filter the reaction mixture through a pad of Celite® or another filter aid to remove the catalyst.- Chelating Agents: Consider a workup with a chelating agent to remove dissolved metal ions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common isomeric impurity when synthesizing this compound via direct trifluoromethylation of p-toluidine?
The most common isomeric impurity is typically 3-(trifluoromethyl)-4-methylaniline. This is due to the competing directing effects of the methyl and amino groups on the aromatic ring.
Q2: How can I effectively monitor the progress of the reduction of 2-Nitro-4-methylbenzotrifluoride?
Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediates, and the final product. The disappearance of the nitro compound spot and the appearance of the aniline spot (which may stain differently with developing agents like ninhydrin) indicate the reaction's progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
Q3: Are there any safety precautions I should be aware of during these syntheses?
Yes. Trifluoromethylating agents can be corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenations involve flammable hydrogen gas and should be conducted in a properly rated and shielded apparatus. The reduction of nitroarenes is highly exothermic and requires careful temperature control to avoid runaway reactions.[1][2]
Q4: My final product is off-color (e.g., brown or dark). What could be the cause and how can I purify it?
An off-color product often indicates the presence of oxidized impurities or residual intermediates from the reduction of a nitro group. Purification can be achieved by:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can remove colored impurities.
-
Column Chromatography: Silica gel chromatography is effective for removing polar impurities.
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent purification method.
Q5: Can I use other reducing agents besides catalytic hydrogenation for the nitro group reduction?
Yes, other reducing systems can be employed. Common alternatives include:
-
Metal/Acid Combinations: Iron powder in the presence of an acid like hydrochloric acid or acetic acid is a classic and effective method.[1]
-
Stannous Chloride (SnCl₂): This is another common reagent for the reduction of aromatic nitro compounds. The choice of reducing agent may depend on the presence of other functional groups in the molecule.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Nitro-4-methylbenzotrifluoride
-
Setup: In a pressure-rated hydrogenation vessel, add 2-Nitro-4-methylbenzotrifluoride (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 30-40 °C) until hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be done by distillation or chromatography if necessary.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting decision workflow for synthesis issues.
References
Technical Support Center: Purification of Trifluoromethylated Anilines
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of trifluoromethylated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude trifluoromethylated anilines?
A1: Impurities in trifluoromethylated anilines typically originate from the synthesis or degradation. Common impurities include:
-
Unreacted Starting Materials: Such as the corresponding nitro- or chloro-precursors.
-
Positional Isomers: Isomers can form depending on the regioselectivity of the trifluoromethylation or other substitution reactions.[1]
-
Over-reacted Species: For instance, in bromination reactions, di-bromo-3-(trifluoromethyl)aniline isomers may form if the reaction is not well-controlled.
-
Degradation Products: Anilines are susceptible to oxidation, which can lead to discoloration (yellowing or browning).[2] This is exacerbated by exposure to air and light.
Q2: My trifluoromethylated aniline has turned yellow/brown. Is it still usable?
A2: The discoloration is likely due to the formation of oxidized impurities.[2] For high-purity applications, such as in drug development, the presence of these impurities can be problematic. It is highly recommended to assess the purity of the discolored material using methods like HPLC or NMR. If significant impurities are detected, purification is necessary before use. Storing under an inert atmosphere (nitrogen or argon) and protecting from light can minimize this degradation.[3]
Q3: What are the best general strategies for purifying trifluoromethylated anilines?
A3: The choice of purification method depends on the nature of the impurities and the scale of your experiment. The most common and effective methods are:
-
Column Chromatography: Highly effective for removing impurities with different polarities, such as starting materials and many byproducts.
-
Recrystallization: An excellent technique for removing small amounts of impurities from solid anilines, often resulting in high purity.
-
Acid-Base Extraction: Useful for separating the basic aniline from neutral or acidic impurities.[4]
-
Distillation (Vacuum): Suitable for liquid anilines that are thermally stable.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of trifluoromethylated anilines.
Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic aniline group and acidic silanol groups on the silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.- Use a less acidic stationary phase, such as deactivated or end-capped silica gel.- Adjust the mobile phase pH if using reverse-phase chromatography.[6] |
| Co-elution of Product and Impurities | Similar polarities of the desired product and impurities (e.g., positional isomers). | - Optimize the solvent system by trying different solvent mixtures with varying polarities.- Consider using a different stationary phase (e.g., alumina, or a bonded phase like cyano or diol).- For isomers, High-Performance Liquid Chromatography (HPLC) may offer better resolution.[7] |
| Product Streaking on the Column | The compound is not fully dissolving in the mobile phase, or the column is overloaded. | - Ensure the crude material is fully dissolved in a minimal amount of solvent before loading onto the column.- Reduce the amount of material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[3] |
Crystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Oiling Out (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.[7][8] | - Re-heat the solution to dissolve the oil and add more solvent to dilute the solution before cooling slowly.[8]- Choose a solvent with a lower boiling point.[7] |
| No Crystals Form | The solution is not supersaturated (too much solvent was used), or nucleation is inhibited.[8] | - Evaporate some of the solvent to increase the concentration and then cool again.[8]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[8] |
| Poor Recovery | The compound has high solubility in the cold solvent, or too much solvent was used.[9] | - Place the filtrate in an ice bath to maximize crystal formation.- If a significant amount of product remains in the mother liquor, reduce the volume of the filtrate by evaporation and cool to obtain a second crop of crystals.[9] |
| Discolored Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2][7] |
Purification Protocols & Data
Data Presentation: Comparison of Purification Methods
The following table summarizes typical outcomes for purifying trifluoromethylated anilines. Actual results will vary based on the specific compound and impurity profile.
| Purification Method | Starting Purity (Crude) | Final Purity Achievable | Typical Yield |
| Acid-Base Extraction | 50-80% | >95% (for removal of neutral/acidic impurities) | 85-95%[3] |
| Column Chromatography | 70-95% | >98%[3] | 70-90%[3] |
| Recrystallization | >90% | >99% | 60-85% |
| Vacuum Distillation | >90% | >99%[10] | 60-85%[3] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying trifluoromethylated anilines using silica gel chromatography.
Materials:
-
Crude trifluoromethylated aniline
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column and collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with your crude mixture in various ratios of hexane and ethyl acetate. A good Rf value for your product is typically between 0.2 and 0.4.[3] If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column, ensuring there are no air bubbles.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel.[11]
-
Elution: Begin eluting the column with the determined solvent system, starting with a lower polarity (e.g., 100% hexane) and gradually increasing the polarity by adding more ethyl acetate.[11]
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified trifluoromethylated aniline.[3]
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid trifluoromethylated anilines.
Materials:
-
Crude solid trifluoromethylated aniline
-
Appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents to find one where it is sparingly soluble at room temperature but very soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[12]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.[12]
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.[13]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Acid-Base Extraction
This method is effective for removing neutral or acidic impurities from the basic trifluoromethylated aniline.
Materials:
-
Crude trifluoromethylated aniline
-
An organic solvent (e.g., diethyl ether or ethyl acetate)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude mixture in the organic solvent in a separatory funnel.[3]
-
Acid Wash: Add an equal volume of 1M HCl to the separatory funnel, shake well, and allow the layers to separate. The trifluoromethylated aniline will be protonated and move into the aqueous (bottom) layer.[4]
-
Separation: Drain the aqueous layer into a clean flask. Discard the organic layer containing neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH) until the solution is basic, which will precipitate the aniline.
-
Re-extraction: Extract the now basic aqueous solution multiple times with fresh organic solvent.
-
Washing and Drying: Combine the organic extracts and wash with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.[3]
Visualized Workflows
Caption: General purification workflow for trifluoromethylated anilines.
Caption: Decision tree for troubleshooting crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
dealing with regioisomers in the synthesis of substituted anilines
Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity in the synthesis of substituted anilines and to provide access to detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in aniline considered an ortho, para-directing group?
A: The amino group (-NH₂) is a potent activating group that donates electron density to the aromatic ring through resonance. This increase in electron density is most pronounced at the ortho and para positions, making them more susceptible to attack by electrophiles.[1]
Q2: How can I achieve meta-substitution on an aniline derivative?
A: While direct meta-substitution is challenging due to the ortho, para-directing nature of the amino group, several strategies can be employed:
-
Anilinium Ion Formation: Performing electrophilic substitution in strongly acidic conditions protonates the amino group to form the anilinium ion (-NH₃⁺). This group is a strong deactivator and directs incoming electrophiles to the meta position.[1]
-
Directed C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed reactions with specifically designed ligands, can direct functionalization to the meta position.[2][3][4][5][6]
Q3: What is the purpose of using a protecting group in aniline synthesis?
A: Protecting groups, most commonly by converting the aniline to an acetanilide, serve several crucial functions:
-
To Control Regioselectivity: The bulky acetyl group provides steric hindrance at the ortho positions, favoring substitution at the less hindered para position.[1]
-
To Prevent Unwanted Side Reactions: It prevents reactions at the nitrogen atom, such as N-alkylation or oxidation, and moderates the high reactivity of the aniline ring, which can lead to multiple substitutions.[7]
-
To Avoid Anilinium Ion Formation: The amide is less basic and will not be protonated under strongly acidic conditions, thus preserving the ortho, para-directing effect.[1]
Q4: My Friedel-Crafts reaction on aniline is not working. What is the problem?
A: Aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This acid-base reaction deactivates the aromatic ring and prevents the desired acylation or alkylation from occurring. The solution is to protect the amino group as an acetanilide before performing the Friedel-Crafts reaction. The amide is less basic and allows the reaction to proceed. The protecting group can be removed subsequently by hydrolysis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted anilines, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired para-isomer in electrophilic aromatic substitution (EAS) | - Insufficient steric hindrance from the protecting group.- Reaction temperature is too high, favoring the kinetic ortho product.- Inappropriate solvent choice. | - Use a bulkier protecting group like pivaloyl or benzoyl.- Run the reaction at lower temperatures to favor the thermodynamically more stable para-isomer.- Screen different solvents; for example, in Friedel-Crafts acylations, changing from carbon disulfide to nitrobenzene can alter the isomer ratio.[1] |
| Unexpected formation of meta-substituted product in nitration of aniline | - Protonation of the amino group in the strongly acidic nitrating mixture (HNO₃/H₂SO₄) forms the meta-directing anilinium ion. | - Protect the amino group as an acetanilide before nitration. The amide group is still ortho, para-directing but is less basic and will not be protonated.[1] |
| Low yield in N-alkylation reactions | - Poor reactivity of the aniline (e.g., due to electron-withdrawing groups).- The alkylating agent is not reactive enough.- Inappropriate reaction temperature or solvent. | - Increase the reaction temperature cautiously.- Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride).- Optimize the solvent; aprotic solvents are often better for N-alkylation.[8] |
| Formation of multiple products (poly-substitution) | - The aniline ring is highly activated, leading to multiple substitutions, especially in reactions like halogenation. | - Protect the amino group as an acetanilide to moderate the ring's reactivity.[7] |
| Reaction mixture turns dark or forms tar | - Oxidation of the aniline starting material or product, especially under acidic conditions. | - Use purified, colorless aniline.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Protect the amino group as an acetanilide, which is less prone to oxidation.[7] |
| Difficulty separating regioisomers | - Similar physical properties (e.g., boiling point, polarity) of the isomers. | - Column Chromatography: Optimize the stationary phase and mobile phase. For anilines, using a base-deactivated column can improve peak shape.- Fractional Crystallization: This can be effective if the isomers have sufficiently different solubilities in a particular solvent.[9][10][11]- Distillation: Fractional distillation under reduced pressure may be possible if the boiling points are different enough.[12] |
Data Presentation: Regioselectivity in Aniline Reactions
The following tables summarize quantitative data on the regioselectivity of common reactions involving anilines and their derivatives.
Table 1: Nitration of Aniline and Acetanilide
| Substrate | Reaction Conditions | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Aniline | HNO₃, H₂SO₄ | ~2 | ~47 | ~51 |
| Acetanilide | HNO₃, H₂SO₄, Acetic Acid | ~19 | <1 | ~80 |
Data compiled from various sources, exact ratios can vary with specific conditions.
Table 2: Bromination of Acetanilide in Different Solvents
| Solvent | Ortho Isomer (%) | Para Isomer (%) |
| Acetic Acid | ~11 | ~89 |
| Dioxane | ~25 | ~75 |
| Dimethyl Sulfoxide (DMSO) | ~5 | ~95 |
Illustrative data based on the general trend of solvent effects on regioselectivity.
Table 3: Friedel-Crafts Acylation of Acetanilide
| Acylating Agent | Catalyst | Solvent | Ortho Isomer (%) | Para Isomer (%) |
| Acetyl Chloride | AlCl₃ | CS₂ | ~15 | ~85 |
| Acetyl Chloride | AlCl₃ | Nitrobenzene | <5 | >95 |
| Propionyl Chloride | Ga(OTf)₃ | Nitromethane | <5 | >95 |
Illustrative data showing the influence of catalyst and solvent on regioselectivity.
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated hydrochloric acid
-
Water
-
Ethanol
Procedure:
-
Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Prepare a solution of 16 g of sodium acetate in 50 mL of water.
-
Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.
-
Immediately add the sodium acetate solution and stir the mixture vigorously.
-
Collect the precipitated acetanilide by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol/water to obtain pure acetanilide.
Protocol 2: Regioselective para-Nitration of Acetanilide
Materials:
-
Acetanilide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Glacial acetic acid
-
Ice
Procedure:
-
Add 5 g of acetanilide to 10 mL of glacial acetic acid in a flask and cool the mixture in an ice bath.
-
Slowly add 10 mL of concentrated sulfuric acid while stirring, keeping the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, let the mixture stand at room temperature for 30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice.
-
Collect the precipitated p-nitroacetanilide by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the product from ethanol to obtain the pure para-isomer.
Protocol 3: Regioselective para-Bromination of Acetanilide
Materials:
-
Acetanilide
-
Potassium bromide (KBr)
-
Ceric ammonium nitrate (CAN)
-
Ethanol
-
Water
Procedure:
-
Dissolve acetanilide (1.0 eq) and potassium bromide (1.0 eq) in ethanol.
-
In a separate flask, dissolve ceric ammonium nitrate (2.0 eq) in water.
-
Slowly add the aqueous CAN solution to the ethanolic solution of acetanilide and KBr with stirring at room temperature.
-
After the addition is complete, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield 4-bromoacetanilide.
Protocol 4: Ortho-Selective C-H Borylation of Anilines
Materials:
-
Aniline derivative
-
B₂eg₂ (bis(ethylene glycolato)diboron)
-
[Ir(OMe)(cod)]₂ (catalyst precursor)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aniline (1.0 eq) and B₂eg₂ (0.5 eq) in THF.
-
Add [Ir(OMe)(cod)]₂ (0.5 mol%) and briefly heat the mixture to generate the N-borylated aniline intermediate.
-
Cool the reaction, then add dtbpy (5 mol%), additional B₂eg₂ (1.5 eq), NEt₃ (2.0 eq), and [Ir(OMe)(cod)]₂ (2.0 mol%).
-
Heat the reaction mixture at 80 °C and monitor by GC-MS or NMR spectroscopy.
-
Upon completion, cool the reaction and perform an appropriate workup, which typically involves hydrolysis of the boronic ester and extraction.
-
Purify the product by column chromatography.[13]
Protocol 5: Meta-Selective C-H Arylation of Anilines
Materials:
-
Aniline derivative with a directing group (e.g., picolinamide)
-
Aryl iodide
-
Pd(OAc)₂ (catalyst)
-
3-acetylamino-2-hydroxypyridine (ligand)
-
AgOAc (oxidant)
-
Norbornene (transient mediator)
-
1,2-Dichloroethane (DCE) (solvent)
Procedure:
-
To a reaction vial, add the aniline substrate (1.0 eq), aryl iodide (2.0 eq), Pd(OAc)₂ (10 mol%), the ligand (20 mol%), AgOAc (3.0 eq), and norbornene (1.5 eq).
-
Add DCE as the solvent and seal the vial.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the meta-arylated aniline derivative.[2][4]
Visualizations
Caption: Decision workflow for regioselective aniline synthesis.
Caption: Competing reaction pathways in aniline substitutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rcprocess.se [rcprocess.se]
- 10. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Aniline Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on synthesizing aniline derivatives. Here you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing aniline derivatives?
A1: The two most prevalent methods are the hydrogenation of nitroarenes and the palladium-catalyzed Buchwald-Hartwig amination.
-
Nitroarene Hydrogenation: This is a classical and industrially significant method where a nitro group on an aromatic ring is reduced to an amine. Common catalysts include palladium on carbon (Pd/C) or Raney Nickel.[1] This approach is atom-economical, with water as the primary byproduct.[1]
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[2] It is exceptionally versatile, with a broad substrate scope, but requires careful selection of a palladium catalyst, a phosphine ligand, and a base.[2][3]
Q2: How do I choose between a palladium or copper catalyst for C-N coupling?
A2: The choice largely depends on the specific substrates and desired reaction conditions.
-
Palladium-based catalysts are the most widely used for Buchwald-Hartwig amination due to their high reactivity and broad functional group tolerance.[4] A vast array of phosphine ligands has been developed to tune the catalyst's activity for specific, even challenging, substrates.[3][5]
-
Copper-based catalysts , often used in Ullmann-type reactions, can be a more economical alternative. However, they typically require higher reaction temperatures and may have a more limited substrate scope compared to modern palladium systems.[4] Deactivation of copper catalysts can also be a concern.
Q3: What is the role of the phosphine ligand in a Buchwald-Hartwig reaction?
A3: The phosphine ligand is crucial for the success of the reaction. It binds to the palladium center, stabilizing it and modulating its electronic and steric properties. This influences the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[6] The proper ligand choice is critical for achieving high yields, preventing side reactions, and enabling the coupling of challenging or sterically hindered substrates.[3]
Q4: Which base should I select for a Buchwald-Hartwig amination?
A4: The base plays a critical role in deprotonating the amine, allowing it to coordinate to the palladium center. The choice of base can significantly impact reaction rates and functional group compatibility.[7]
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are most common and often lead to the highest reaction rates and lowest catalyst loadings. However, they are incompatible with base-sensitive functional groups like esters or ketones.[6][7]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better tolerance for sensitive functional groups but may require higher temperatures or longer reaction times.[7]
Q5: What are common signs of catalyst deactivation?
A5: Catalyst deactivation can manifest as a stalled or incomplete reaction, or the formation of byproducts. Visually, the formation of palladium black (finely divided, inactive palladium metal) is a clear indicator of catalyst decomposition.[8] Deactivation can be caused by factors like exposure to oxygen, high temperatures, or interactions with certain functional groups on the substrate. In copper-catalyzed systems, deactivation can occur due to the blockage of the catalyst surface by salt byproducts like KBr.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of aniline derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Inappropriate Ligand/Base Combination: The chosen ligand or base is not optimal for the specific substrate pairing. 3. Poor Substrate Reactivity: The aryl halide is unreactive (e.g., electron-rich aryl chlorides). 4. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands. | 1. Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which readily forms the active Pd(0) species. 2. Screen a panel of ligands (e.g., bulky, electron-rich biarylphosphines like XPhos, RuPhos, or BrettPhos) and bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).[9] 3. For aryl chlorides, use more electron-rich and bulky ligands (e.g., BrettPhos) which are effective at promoting oxidative addition. 4. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Use degassed solvents by sparging with an inert gas or using the freeze-pump-thaw method. |
| Significant Homocoupling or Dimer Formation | 1. Oxidative Coupling: Anilines can be sensitive to air oxidation, leading to dimer formation. 2. Self-Coupling in Cross-Coupling Reactions: The aniline derivative reacts with itself instead of the aryl halide. 3. High Reaction Concentration: High concentrations can sometimes favor bimolecular self-coupling. | 1. Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. 2. Screen different phosphine ligands. The steric and electronic properties of the ligand can minimize self-coupling. 3. Try running the reaction at a lower concentration to disfavor the self-coupling side reaction. |
| Formation of Hydrodehalogenation Byproduct (Ar-H) | 1. β-Hydride Elimination: This side reaction can compete with reductive elimination, particularly with amines that have β-hydrogens. 2. Presence of Water: Water can react with intermediates in the catalytic cycle. | 1. Use a bidentate ligand (e.g., DtBPF) or a ligand designed to accelerate reductive elimination to minimize this pathway. 2. Ensure anhydrous conditions by using dry solvents and glassware. |
| Incomplete Reaction / Stalled Conversion | 1. Catalyst Deactivation: The catalyst has lost its activity over the course of the reaction. 2. Product Inhibition: The product may coordinate to the palladium center more strongly than the starting materials, inhibiting turnover. | 1. Consider using a more robust precatalyst or ligand system. Sometimes, a second addition of the catalyst can restart a stalled reaction. 2. This can be a challenging issue. Modifying the ligand or solvent may alter the binding affinities and improve the reaction. Running the reaction at a higher temperature might also help. |
Data Presentation: Catalyst System Performance
The following tables summarize performance data for different catalytic systems in C-N cross-coupling reactions, compiled from various studies.
Table 1: Comparison of Ligands for the Amination of Bromobenzene with Morpholine
| Ligand | Pd Precatalyst | Base | Solvent | Conversion (%) |
| t-BuXPhos | [Pd(allyl)Cl]₂ | NaOt-Bu | Toluene | >95 |
| XPhos | [Pd(allyl)Cl]₂ | NaOt-Bu | Toluene | >95 |
| TrixiePhos | [Pd(allyl)Cl]₂ | NaOt-Bu | Toluene | ~80 |
Data synthesized from a study on Buchwald-Hartwig amination of aryl bromides.[10]
Table 2: Comparison of Solvents for the Amination of Bromobenzene with Carbazole
| Ligand System | Solvent | Conversion (%) |
| [Pd(allyl)Cl]₂ / TrixiePhos | Toluene | >95 |
| [Pd(allyl)Cl]₂ / TrixiePhos | 1,4-Dioxane | ~90 |
| [Pd(allyl)Cl]₂ / TrixiePhos | o-Xylene | ~85 |
| [Pd(allyl)Cl]₂ / TrixiePhos | THF | <10 |
Data synthesized from a study on Buchwald-Hartwig amination of aryl bromides.[10]
Table 3: Yields for Chemoselective Hydrogenation of Nitroarenes using an in-situ Generated Copper Catalyst
| Substrate | Time (h) | Yield (%) | Selectivity (%) |
| 4-Nitrotoluene | 1 | >90 | >99 |
| 4-Nitrochlorobenzene | 1 | >90 | >99 |
| 1-Bromo-4-nitrobenzene | 2 | 40 | 100 |
| 3-Nitropyridine | 2 | >90 | >99 |
Conditions: Catalyst generated in-situ from Jacquesdietrichite mineral and ammonia borane (AB) at room temperature.[11]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a representative procedure for the palladium-catalyzed C-N coupling of an aryl bromide with a primary aliphatic amine.
-
Reaction Setup: To a flame-dried vial equipped with a PTFE-coated magnetic stir bar, add the aryl bromide (if solid, 1.0 equiv, 0.25 mmol) and the phosphine ligand (e.g., BippyPhos, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the amine (1.5 equiv, 0.375 mmol), the palladium precatalyst (e.g., [Pd(crotyl)Cl]₂, 0.25 mol%), the base (e.g., KOt-Bu, 2.0 equiv), and the solvent (e.g., toluene or 1,4-dioxane, to achieve a 0.5 M concentration).
-
Reaction: Place the vial in a preheated oil bath or heating block (e.g., 60-100 °C) and stir for the designated time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
This is a general protocol adapted from literature procedures and may require optimization for specific substrates.[9]
Protocol 2: General Procedure for Hydrogenation of a Nitroarene to an Aniline
This protocol describes a typical procedure for the reduction of a nitroarene using a heterogeneous catalyst like Palladium on Carbon (Pd/C).
-
Reaction Setup: To a round-bottom flask or a hydrogenation vessel, add the nitroarene (1.0 equiv) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C, typically 1-10 mol% Pd) to the solution.
-
Atmosphere Exchange: Seal the vessel and purge the system several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically from a balloon or a pressurized cylinder, from 1 atm to 50 psi, depending on the apparatus and substrate).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aniline derivative, which can be further purified by chromatography, distillation, or recrystallization if necessary.
Visual Guides
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A troubleshooting workflow for common issues in aniline synthesis.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. entegris.com [entegris.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Methyl-2-(trifluoromethyl)aniline
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with 5-Methyl-2-(trifluoromethyl)aniline. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, with a focus on the critical role of solvent selection in reaction outcomes.
Troubleshooting Guides
This section addresses specific challenges that may arise during reactions involving this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions (e.g., Acylation, Alkylation)
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | The trifluoromethyl group is strongly electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen. In non-polar solvents, the amine may not be sufficiently nucleophilic to initiate the reaction. Solution: Switch to a more polar, aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to enhance the nucleophilicity of the aniline. |
| Protic Solvent Interference | Protic solvents (e.g., alcohols, water) can solvate the aniline's lone pair through hydrogen bonding, further decreasing its nucleophilicity.[1] Solution: Utilize anhydrous polar aprotic solvents. If a protic solvent is unavoidable, consider using a stronger base to deprotonate a portion of the aniline, increasing its reactivity. |
| Poor Solubility of Reactants | If either this compound or the electrophile has limited solubility in the chosen solvent, the reaction rate will be significantly hindered. Solution: Select a solvent that ensures the dissolution of all reactants at the reaction temperature. A solvent miscibility table can be a useful reference. For instance, toluene or dichloroethane might be suitable for certain reactions.[2] |
| Insufficient Reaction Temperature | The deactivating effect of the trifluoromethyl group may necessitate higher temperatures to achieve a reasonable reaction rate. Solution: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and potential side reactions by TLC or LC-MS. |
Issue 2: Formation of Multiple Products or Undesired Side Reactions
| Potential Cause | Recommended Solution |
| Solvent-Mediated Side Reactions | Certain solvents can participate in or promote side reactions. For example, in the presence of a strong base, some solvents may be deprotonated, leading to undesired byproducts. Solution: Choose an inert solvent that is stable under the reaction conditions. Refer to literature for similar transformations to identify appropriate solvent choices. |
| Over-alkylation/acylation | In reactions like N-alkylation or N-acylation, the formation of di-substituted products can be an issue, particularly in solvents that favor high reactivity. Solution: Control the stoichiometry of the electrophile (use a slight excess, e.g., 1.1-1.2 equivalents). Adding the electrophile dropwise can help maintain a low instantaneous concentration. Using a less polar solvent can sometimes temper reactivity and improve selectivity. |
| Ring Substitution vs. N-Substitution | While the primary amine is the most nucleophilic site, under certain conditions (e.g., strong acid catalysis), electrophilic aromatic substitution on the ring can compete with N-functionalization. Solution: The choice of solvent can influence this selectivity. Non-polar solvents may favor N-alkylation, while highly polar or acidic media could promote ring substitution. Careful control of reaction conditions (temperature, catalyst) is crucial. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for the acylation of this compound with an acid chloride?
For acylation with reactive electrophiles like acid chlorides, a moderately polar, aprotic, and non-nucleophilic solvent is generally preferred. Dichloromethane (DCM) or Dichloroethane (DCE) are common choices as they are good solvents for both the aniline and the acid chloride and are relatively inert. The addition of a non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the HCl byproduct.
Q2: How does solvent choice affect the regioselectivity of reactions on the aromatic ring of this compound?
The directing effects of the methyl (ortho-, para-directing) and trifluoromethyl (meta-directing) groups, along with the amino group (ortho-, para-directing), will primarily govern the regioselectivity of electrophilic aromatic substitution. However, the solvent can influence the outcome. In polar solvents, the amino group's directing effect is strong. In non-polar solvents, the interplay of all substituents might be more nuanced. For reactions involving metal catalysts, the solvent can also affect the catalyst's coordination and, consequently, the regioselectivity.
Q3: Can protic solvents like ethanol or methanol be used for reactions with this compound?
Protic solvents can be used, but their impact on reactivity must be considered. As mentioned, they can decrease the nucleophilicity of the aniline through hydrogen bonding.[1] However, in some cases, such as reductive aminations, an alcohol is a common and effective solvent. The key is to understand the reaction mechanism and how the solvent interacts with the reactants and intermediates.
Q4: For a reaction that is sluggish in common aprotic solvents, what are some alternative "smart" solvents to consider?
For certain reactions, highly polar, non-nucleophilic, and hydrogen-bond-donating solvents can significantly enhance reactivity. For instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can activate electrophiles through hydrogen bonding without strongly solvating the nucleophile. This can be particularly useful for reactions involving weaker electrophiles.
Experimental Protocols
General Procedure for N-Acylation in an Aprotic Solvent
-
To a solution of this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Solvent Effects on the Yield of a Model N-Alkylation Reaction
Reaction: this compound + R-X → 5-Methyl-2-(trifluoromethyl)-N-alkylaniline
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Comments |
| Toluene | 2.4 | 30-50 | Low polarity may result in slow reaction rates. |
| Dichloromethane (DCM) | 9.1 | 60-75 | Good balance of polarity and inertness. |
| Tetrahydrofuran (THF) | 7.6 | 70-85 | Good solvent for many organic reactants. |
| Acetonitrile (MeCN) | 37.5 | 80-95 | Polar aprotic, generally good for SN2 reactions. |
| Dimethylformamide (DMF) | 36.7 | 85-98 | Highly polar aprotic, excellent for promoting nucleophilic substitution. |
| Dimethyl sulfoxide (DMSO) | 46.7 | 85-98 | Similar to DMF, very effective but can be harder to remove. |
| Ethanol (EtOH) | 24.6 | 20-40 | Protic nature deactivates the nucleophile. |
Note: The yields presented are illustrative and will vary depending on the specific electrophile, base, temperature, and reaction time.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Decision tree for troubleshooting low reaction conversion.
References
Technical Support Center: Managing Thermal Decomposition During Distillation of Aniline Compounds
Welcome to the technical support center for managing thermal decomposition during the distillation of aniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing, diagnosing, and resolving issues related to the thermal instability of these compounds during purification.
Troubleshooting Guides
This section provides systematic approaches to address common problems encountered during the distillation of aniline compounds.
Issue 1: Product Discoloration (Yellow to Dark Brown/Black)
Discoloration of the distillate is a primary indicator of thermal decomposition and oxidation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored aniline distillate.
Detailed Steps:
-
Assess Distillation Method: If atmospheric distillation was used, the high temperature is the likely cause of decomposition. Aniline's boiling point at atmospheric pressure is 184°C, and decomposition can occur at temperatures above 190°C.[1][2]
-
Implement Reduced Pressure or Steam:
-
Vacuum Distillation: Lowering the pressure significantly reduces the boiling point. For example, at 20 mmHg, the boiling point of aniline drops to approximately 72°C, well below its decomposition temperature.[3]
-
Steam Distillation: This method allows aniline to distill at a temperature slightly below 100°C.
-
-
Prevent Oxidation: Aniline and its derivatives are susceptible to air oxidation, which can cause discoloration.[4]
-
Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon before and during the distillation minimizes contact with oxygen.
-
Reducing Agents: Adding a small amount of zinc dust to the distillation flask can help prevent oxidation.[5]
-
-
Pre-treat Starting Material: If the initial aniline compound is already colored, this is likely due to the presence of oxidized polymeric impurities.[3]
-
Consider a pre-purification step, such as washing with a dilute acid to remove basic impurities, followed by neutralization and extraction.
-
Issue 2: Low Product Yield
A lower than expected yield can be attributed to decomposition, incomplete distillation, or mechanical losses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aniline distillation yield.
Detailed Steps:
-
Inspect the Distillation Residue: A significant amount of dark, viscous, or solid residue suggests that a portion of the aniline compound has decomposed or polymerized. The primary solution is to lower the distillation temperature as described in Issue 1 .
-
Verify Vacuum Integrity: For vacuum distillations, an unstable or insufficient vacuum will lead to a higher boiling point and potentially decomposition.
-
Check all glass joints for proper sealing. Use of appropriate vacuum grease is often necessary.[3]
-
Ensure the vacuum pump is in good working order and can achieve the desired pressure.
-
-
Optimize Heating:
-
Ensure the heating mantle is set to a temperature sufficiently above the expected boiling point at the working pressure to allow for efficient vaporization.
-
Allow enough time for the distillation to complete. Monitor the rate of distillation to ensure it proceeds steadily.
-
-
Consider Incomplete Imine Formation (for reductive amination products): If the aniline compound was synthesized via reductive amination, a low yield might stem from incomplete initial imine formation. Ensure water is effectively removed during the synthesis, as its presence can reverse the reaction.[4]
Issue 3: Bumping or Uncontrolled Boiling
Bumping, the sudden, violent boiling of a liquid, is a common and dangerous issue in vacuum distillation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for bumping during vacuum distillation.
Detailed Steps:
-
Utilize Magnetic Stirring: This is the most effective method to prevent bumping. A stir bar provides a continuous nucleation site for smooth boiling. Boiling stones are generally not effective under vacuum as the trapped air in their pores is quickly removed.[6]
-
Introduce a Gas Bleed: A very fine capillary tube can be inserted through a distillation adapter, with the tip below the surface of the liquid. A slow stream of air or an inert gas is then bled into the system, which provides a steady stream of bubbles to promote even boiling.
-
Ensure Uniform Heating: Use a heating mantle with a sand or oil bath to provide even heating to the distillation flask. Avoid localized overheating from a hot plate.
Frequently Asked Questions (FAQs)
Q1: At what temperature does aniline decompose?
A1: The decomposition temperature of aniline can vary depending on the conditions. It is generally cited to begin decomposing at temperatures above 190°C.[1] However, under certain conditions, it can be stable up to 370°C. To be safe, it is highly recommended to keep the distillation temperature of aniline and its derivatives as low as possible.
Q2: What are the common decomposition byproducts of aniline?
A2: Thermal decomposition of aniline can produce a range of toxic and corrosive fumes, including ammonia, nitrogen oxides, and carbon monoxide.[1] In the presence of air, oxidation can lead to the formation of colored impurities such as nitrobenzene, azobenzene, and polymeric materials.[3]
Q3: How can I estimate the boiling point of my aniline compound under vacuum?
A3: The Clausius-Clapeyron equation can be used to estimate the boiling point at a reduced pressure if the boiling point at another pressure and the enthalpy of vaporization are known. As a practical alternative, a temperature-pressure nomograph can provide a good approximation.
Q4: My distilled aniline is colorless at first but turns yellow/brown upon storage. How can I prevent this?
A4: This discoloration is due to air oxidation. To maintain the purity of distilled aniline:
-
Store it under an inert atmosphere (nitrogen or argon).
-
Use an amber glass bottle to protect it from light.
-
Store at a reduced temperature (refrigerated).
Q5: Can I use steam distillation for substituted anilines?
A5: Yes, steam distillation can be used for many substituted anilines, provided they are steam volatile and immiscible with water. It is a gentle method that avoids high temperatures. However, it can be a slow process and may not be suitable for large-scale purifications.
Data Presentation
Table 1: Boiling Point of Aniline at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 184 |
| 20 | 72[3] |
| 10 | 68 |
Table 2: Thermal Stability of Selected Substituted Anilines
| Compound | Initial Decomposition Temperature (T5%) in Inert Atmosphere (°C) |
| Unsubstituted Phenyl-imidazole derivative | 253 |
| p-Methyl substituted derivative | 266 |
| p-Chloro substituted derivative | 266 |
Note: Data from a study on heterocyclic compounds containing an aniline moiety. The decomposition temperature can be influenced by the overall structure of the molecule.[7]
Experimental Protocols
Protocol 1: Vacuum Distillation of Aniline
This protocol describes the purification of technical grade aniline, which is often dark in color due to impurities.
Materials:
-
Technical grade aniline
-
Anhydrous sodium hydroxide (NaOH) or potassium hydroxide (KOH) pellets (optional, for drying)
-
Stir bar
-
Vacuum grease
-
Round-bottom flasks (distillation and receiving)
-
Claisen adapter
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Vacuum adapter
-
Heating mantle with a stirrer
-
Vacuum pump with trap
Experimental Workflow Diagram:
Caption: Workflow for vacuum distillation of aniline.
Procedure:
-
Preparation: Place the technical grade aniline and a magnetic stir bar into a round-bottom flask. If the aniline is wet, add a few pellets of NaOH or KOH and allow it to sit overnight to dry.[3]
-
Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the workflow diagram. A Claisen adapter is recommended to minimize bumping.[6] Ensure all joints are lightly greased to prevent leaks.
-
Evacuation: Connect the apparatus to a vacuum trap and then to a vacuum pump. Turn on the vacuum pump and allow the pressure inside the system to stabilize.
-
Distillation: Begin vigorous stirring and then start heating the distillation flask.
-
Collection: As the aniline begins to distill, record the temperature and pressure. Collect the fraction that distills at a constant temperature. The initial fraction may contain more volatile impurities and should be discarded.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool.
-
Venting: Slowly vent the system to atmospheric pressure before turning off the vacuum pump. This prevents oil from the pump from being sucked back into the system.
Protocol 2: Steam Distillation of Aniline
This method is suitable for purifying aniline from non-volatile impurities or high-boiling substances.
Materials:
-
Impure aniline
-
Steam generator (or a flask with boiling water and a steam inlet tube)
-
Three-neck round-bottom flask
-
Separatory funnel
-
Condenser
-
Receiving flask
Experimental Workflow Diagram:
Caption: Workflow for steam distillation of aniline.
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus. The steam inlet tube should extend below the surface of the liquid in the distillation flask.
-
Charging the Flask: Add the impure aniline and a small amount of water to the distillation flask.
-
Distillation: Heat the distillation flask gently and begin introducing steam from the steam generator. The aniline will co-distill with the water. The distillate will appear cloudy or milky.
-
Collection: Continue the distillation until the distillate runs clear, indicating that all the aniline has been carried over.
-
Separation: Transfer the collected distillate to a separatory funnel. The aniline will form a separate layer from the water. Separate the layers.
-
Drying: Dry the aniline layer using a suitable drying agent, such as anhydrous sodium sulfate or potassium carbonate. The purified aniline can then be decanted or filtered.
References
- 1. benchchem.com [benchchem.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. texiumchem.com [texiumchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-Methyl-2-(trifluoromethyl)aniline and Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 5-Methyl-2-(trifluoromethyl)aniline with other common anilines. Understanding the relative reactivity of this and other substituted anilines is crucial for designing synthetic routes, predicting reaction outcomes, and developing novel pharmaceutical agents. The presence of both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the same aromatic ring imparts unique electronic and steric characteristics to this compound, influencing its behavior in key chemical transformations.
Basicity Comparison: The Role of Substituents on pKa
In this compound, the methyl group at the meta-position to the amino group acts as a weak electron-donating group, slightly increasing basicity. Conversely, the trifluoromethyl group at the ortho-position is a strong electron-withdrawing group, which significantly decreases basicity through a powerful inductive effect. The ortho position of the -CF3 group also introduces steric hindrance around the amino group. Due to the dominant electron-withdrawing effect of the trifluoromethyl group, this compound is expected to be a significantly weaker base than aniline and methyl-substituted anilines.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 2-Methylaniline (o-Toluidine) | 4.44 |
| 4-Methylaniline (p-Toluidine) | 5.08[2] |
| 2-(Trifluoromethyl)aniline | ~1.10 (Predicted)[3] |
| This compound | ~1.5 (Estimated) |
Reactivity in Acylation
N-acylation is a common reaction for anilines, often used to protect the amino group or to synthesize amides which may have biological activity. The reaction rate is highly dependent on the nucleophilicity of the aniline nitrogen.
Due to the significantly reduced basicity caused by the ortho-trifluoromethyl group, This compound is expected to undergo acylation at a substantially slower rate than aniline, o-toluidine, and p-toluidine. The strong electron-withdrawing nature of the -CF3 group deactivates the amino group towards nucleophilic attack on the acylating agent. Additionally, the steric bulk of the ortho-trifluoromethyl group may further hinder the approach of the acylating reagent.
While specific kinetic data for the acylation of this compound is not available in the provided search results, the general trend for substituted anilines is that electron-withdrawing groups decrease the reaction rate.
Experimental Protocol: General N-Acylation of Anilines
This protocol describes a standard procedure for the N-acetylation of an aniline using acetic anhydride.
Materials:
-
Substituted aniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Diethyl ether
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the substituted aniline in pyridine in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
The product can be further purified by recrystallization or column chromatography.
Acylation Experimental Workflow
Reactivity in N-Alkylation
N-alkylation of anilines is another fundamental transformation to produce secondary and tertiary amines. Similar to acylation, the reactivity of the aniline is dependent on its nucleophilicity.
The reduced nucleophilicity of This compound will render it less reactive in N-alkylation reactions compared to aniline and its electron-rich derivatives. The strong inductive effect of the -CF3 group makes the nitrogen lone pair less available for attacking an alkyl halide or other alkylating agents. The steric hindrance from the ortho-substituent will also play a significant role in slowing down the reaction rate, particularly with bulky alkylating agents. While studies have shown that anilines with electron-withdrawing groups can be alkylated, they often require more forcing conditions or specialized catalytic systems.[3][4][5][6][7]
Experimental Protocol: General N-Alkylation of Anilines with Alkyl Halides
This protocol outlines a general procedure for the N-alkylation of anilines using an alkyl halide and a base.
Materials:
-
Substituted aniline (1.0 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a stirred suspension of the substituted aniline and K₂CO₃ in acetonitrile or DMF, add the alkyl halide at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude N-alkylated product.
-
Purify the product by column chromatography if necessary.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of 5-Methyl-2-(trifluoromethyl)aniline Derivatives in Drug Discovery
For Immediate Release
A comprehensive analysis of the structure-activity relationships (SAR) of 5-Methyl-2-(trifluoromethyl)aniline derivatives reveals critical insights for the development of novel therapeutic agents. This guide synthesizes available data on the biological activities of this class of compounds and their alternatives, with a focus on their potential as kinase inhibitors and anticancer agents. The inclusion of a trifluoromethyl group at the 2-position and a methyl group at the 5-position of the aniline ring significantly influences the physicochemical properties and biological activity of these molecules, making them a scaffold of interest in medicinal chemistry.
The trifluoromethyl group is a well-known bioisostere for a methyl group but possesses distinct electronic and lipophilic properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The strategic placement of this group on the aniline ring, in conjunction with other substituents, allows for the fine-tuning of a compound's pharmacological profile.
Comparative Biological Activity of Anilino-Substituted Heterocycles
While a comprehensive SAR study on a dedicated series of this compound derivatives is not extensively available in the public domain, valuable insights can be drawn from structurally related anilino-substituted heterocyclic compounds that have been investigated for their anticancer properties. The following tables summarize the cytotoxic and kinase inhibitory activities of various anilino-derivatives, providing a basis for understanding the SAR of this compound class.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 4-Anilinoquinazoline derivative | ||
| 8a | A431 (Skin Carcinoma) | 2.62 |
| Anilino pyrimidine sulfonamides | ||
| 3d | K562 (Leukemia) | Promising activity |
| 3e | K562 (Leukemia) | Promising activity |
| 3g | K562 (Leukemia) | Promising activity |
| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [1][2] | ||||
| 3a | >50 | 28.3 | 29.1 | >50 |
| 3b | 25.4 | 24.4 | 27.8 | 45.6 |
| 3c | >50 | 32.1 | >50 | >50 |
| 3d | 42.3 | 35.8 | >50 | >50 |
| 4a | >50 | >50 | 26.7 | >50 |
| Compound ID | HeLa (Cervical) IC50 (nM) | A549 (Lung) IC50 (nM) | HT29 (Colon) IC50 (nM) | MDA-MB-231 (Breast) IC50 (nM) |
| 2-Anilino Triazolopyrimidine Derivatives [3] | ||||
| 3a (unsubstituted phenyl) | 1020 | >10000 | 3420 | >10000 |
| 3d (p-toluidino) | 38 | 43 | 30 | 430 |
| 3f (3',4'-dimethylanilino) | 67 | 160 | 110 | 110 |
| 3h (p-ethylanilino) | 160 | 240 | 180 | 180 |
Structure-Activity Relationship Insights
From the available data on related anilino-derivatives, several key SAR trends can be inferred:
-
Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring are critical for biological activity. For instance, in the 2-anilino triazolopyrimidine series, the presence of small alkyl groups, such as methyl (in the p-toluidino derivative 3d ), significantly enhances antiproliferative activity compared to the unsubstituted aniline derivative 3a [3]. This suggests that the 5-methyl group in the this compound scaffold likely plays a crucial role in the binding of its derivatives to their biological targets.
-
The Role of the Trifluoromethyl Group: The trifluoromethyl group generally enhances the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake. Its strong electron-withdrawing nature also influences the pKa of the aniline nitrogen, which can affect binding interactions. In a series of 2-anilinoquinoline derivatives, the trifluoromethyl group was found to be a key feature in their activity as SGK1 inhibitors[4].
-
The Nature of the Linker and Heterocyclic Core: The overall structure of the molecule, including the heterocyclic core to which the aniline is attached and any linking groups, dictates the specific biological target and potency. For example, the thiazolo[4,5-d]pyrimidine and triazolopyrimidine cores confer distinct activity profiles.
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves a panel of human cancer cell lines and standardized in vitro assays.
General Synthesis of N-Acylated this compound Derivatives
A general method for the synthesis of amide derivatives involves the acylation of this compound with a carboxylic acid or its activated derivative.
-
Activation of Carboxylic Acid: The carboxylic acid of interest is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Amide Bond Formation: this compound is added to the activated carboxylic acid solution, often in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-acylated derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2[5].
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48 to 72 hours[5].
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours[5].
-
Formazan Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells[5].
-
Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The development and evaluation of this compound derivatives as potential anticancer agents follow a logical workflow, from synthesis to biological characterization. As many anilino-based compounds target protein kinases, understanding their interaction with signaling pathways is crucial.
Many anilino-quinazoline and related heterocyclic derivatives are known to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). These inhibitors typically act as ATP-competitive binders in the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
comparative analysis of different synthetic routes to 5-Methyl-2-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 5-Methyl-2-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The routes discussed are the catalytic hydrogenation of a nitro precursor and the Buchwald-Hartwig amination of an aryl halide. This document presents a quantitative comparison of these methods, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Catalytic Hydrogenation | Route B: Buchwald-Hartwig Amination |
| Starting Material | 4-Methyl-2-nitrobenzotrifluoride | 2-Chloro-5-methylbenzotrifluoride, Ammonia source |
| Key Transformation | Reduction of a nitro group | Palladium-catalyzed C-N bond formation |
| Typical Yield | High (often >90%) | Good to Excellent (70-95%) |
| Reagents | H₂, Pd/C or other hydrogenation catalysts | Palladium catalyst, phosphine ligand, base |
| Reaction Conditions | Moderate temperature and pressure | Mild to moderate temperature |
| Scalability | Generally straightforward and scalable | Can be scalable, but catalyst cost may be a factor |
| Safety Considerations | Handling of hydrogen gas under pressure | Handling of phosphine ligands and palladium catalysts |
| Cost-Effectiveness | Often more cost-effective for large scale | Catalyst and ligand costs can be significant |
Route A: Catalytic Hydrogenation of 4-Methyl-2-nitrobenzotrifluoride
This classical approach involves the reduction of the nitro group of 4-methyl-2-nitrobenzotrifluoride to an amine using a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. This method is known for its high efficiency and clean conversion, often yielding the desired product in high purity.
Experimental Protocol
1. Synthesis of 4-Methyl-2-nitrobenzotrifluoride (Precursor): To a stirred mixture of concentrated sulfuric acid (150 mL) and fuming nitric acid (50 mL) cooled to 0-5 °C, 4-methylbenzotrifluoride (100 g, 0.62 mol) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then carefully poured onto crushed ice. The crude product is extracted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-methyl-2-nitrobenzotrifluoride.
2. Hydrogenation to this compound: In a high-pressure autoclave, 4-methyl-2-nitrobenzotrifluoride (50 g, 0.24 mol) is dissolved in methanol (250 mL). 10% Palladium on carbon (2.5 g, 5 wt%) is added to the solution. The autoclave is sealed and purged with nitrogen, followed by hydrogen. The reaction mixture is then stirred under a hydrogen atmosphere (50 psi) at 50 °C for 4-6 hours. The reaction progress is monitored by TLC or GC analysis. Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude product can be purified by distillation or recrystallization to afford this compound.
Logical Workflow for Route A
Caption: Synthetic pathway for Route A.
Route B: Buchwald-Hartwig Amination of 2-Chloro-5-methylbenzotrifluoride
This modern synthetic route utilizes a palladium-catalyzed cross-coupling reaction to form the carbon-nitrogen bond. The Buchwald-Hartwig amination is renowned for its broad substrate scope and functional group tolerance, allowing for the synthesis of anilines under relatively mild conditions. In this case, 2-chloro-5-methylbenzotrifluoride is coupled with an ammonia surrogate or ammonia gas in the presence of a palladium catalyst and a suitable phosphine ligand.
Experimental Protocol
1. Synthesis of 2-Chloro-5-methylbenzotrifluoride (Precursor): This precursor can be synthesized from 4-chloro-3-nitrotoluene through a Sandmeyer reaction followed by a halogen exchange reaction, or other established methods.
2. Buchwald-Hartwig Amination: To an oven-dried Schlenk tube is added tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL per 1 mmol of aryl halide) and 2-chloro-5-methylbenzotrifluoride (1.0 eq) are then added. If using an ammonia surrogate like benzophenone imine, it is added at this stage (1.2 eq). The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The reaction progress is monitored by GC-MS. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of silica gel. The filtrate is concentrated, and if a surrogate was used, the imine is hydrolyzed with an aqueous acid (e.g., 2 M HCl) to yield the primary aniline. The aqueous layer is then basified and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.
Logical Workflow for Route B
Caption: Synthetic pathway for Route B.
Conclusion
Both the catalytic hydrogenation and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between the two routes will depend on several factors including the scale of the synthesis, cost considerations, and the availability of starting materials and equipment.
-
Route A (Catalytic Hydrogenation) is a well-established, high-yielding, and often more cost-effective method, particularly for large-scale production. However, it requires handling of hydrogen gas under pressure, which necessitates specialized equipment.
-
Route B (Buchwald-Hartwig Amination) offers milder reaction conditions and greater functional group tolerance. The cost of the palladium catalyst and phosphine ligand can be a significant factor, although catalyst loading can often be optimized. This route is particularly advantageous for laboratory-scale synthesis and for substrates that may be sensitive to the conditions of catalytic hydrogenation.
Researchers and process chemists should carefully evaluate these factors to select the synthetic strategy that best aligns with their project goals and resources.
Validating the Molecular Structure of 5-Methyl-2-(trifluoromethyl)aniline through X-ray Crystallography: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide outlines the experimental validation of the structure of 5-Methyl-2-(trifluoromethyl)aniline using single-crystal X-ray diffraction and provides a comparative analysis with structurally related compounds.
While a crystal structure for this compound is not publicly available, this guide details the established protocols to obtain and analyze such a structure. The presented data for analogous compounds, p-trifluoromethyl-aniline and 4-Methoxy-3-(trifluoromethyl)aniline, serve as a benchmark for the anticipated structural features of this compound.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for structurally related aniline derivatives. This data provides a reference for what can be expected for this compound upon successful crystallization and X-ray diffraction analysis.
| Parameter | p-trifluoromethyl-aniline hemihydrate[1][2] | 4-Methoxy-3-(trifluoromethyl)aniline[3] | This compound (Expected) |
| Formula | C₁₄H₁₄F₆N₂O | C₈H₈F₃NO | C₈H₈F₃N |
| Crystal System | Orthorhombic[1][2] | Orthorhombic[3] | To be determined |
| Space Group | Pbcn[1][2] | P2₁2₁2₁[3] | To be determined |
| Unit Cell Dimensions | a = 17.7552(12) Åb = 10.7574(9) Åc = 8.0207(7) Å[1][2] | a = 5.4140(11) Åb = 14.880(3) Åc = 21.304(4) Å[3] | To be determined |
| Volume (ų) | 1532.0(2)[1][2] | 1716.3(6)[3] | To be determined |
| Z | 4[1][2] | 8[3] | To be determined |
| Key Bond Lengths (Å) | C-N: 1.3988(18)[2] | C-N: (not specified) | Expected ~1.40 |
| Key Bond Angles (°) | Intramolecular C-C-C: 118.70(12) - 120.84(13)[2] | (not specified) | Expected ~118-121 |
| Hydrogen Bonding | Yes[2] | Yes (N-H···F, N-H···N, C-H···F)[3] | Expected |
Experimental Protocols
Crystallization of this compound
The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. Based on the properties of substituted anilines, the following methods are recommended:
a) Slow Evaporation:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like dichloromethane/hexane). The ideal solvent should fully dissolve the compound at room temperature.
-
Loosely cover the container to allow for the slow evaporation of the solvent.
-
Store the solution in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
b) Slow Cooling:
-
Create a saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) at an elevated temperature.
-
Slowly cool the solution to room temperature. To control the cooling rate, the container can be placed in a larger, insulated vessel.
-
Once at room temperature, the solution can be transferred to a refrigerator (4 °C) to promote further crystallization.
c) Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Position the vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an anti-solvent) in which the compound is insoluble but the "good" solvent is miscible (e.g., hexane).
-
Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the following workflow is employed for structure determination:
Caption: Workflow for single-crystal X-ray diffraction analysis.
a) Data Collection:
-
A selected crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
b) Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The phase problem is solved using direct methods or other algorithms to generate an initial electron density map.
-
An initial atomic model is built into the electron density map.
-
The model is refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
Structural Validation and Comparison
The final step involves a thorough validation of the determined crystal structure and a comparison with known structures.
Caption: Process for validating the experimentally determined structure.
The experimentally determined bond lengths, bond angles, and torsion angles of this compound would be compared to those of the reference compounds from the Cambridge Structural Database (CSD). Any significant deviations would be analyzed in the context of the specific steric and electronic effects of the methyl and trifluoromethyl substituents at the ortho and meta positions. Furthermore, the intermolecular interactions, such as hydrogen bonding and π-stacking, observed in the crystal packing will provide insights into the solid-state behavior of the compound. This comprehensive analysis will provide unequivocal validation of the molecular structure of this compound.
References
Assessing the Biological Efficacy of 5-Methyl-2-(trifluoromethyl)aniline-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 5-methyl-2-(trifluoromethyl)aniline scaffold into novel chemical entities has garnered significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of compounds, while the methyl group can influence selectivity and potency.[1] This guide provides a comparative analysis of the biological efficacy of this compound-based compounds and their structural analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Comparative Biological Activity: Quantitative Data
The biological activities of this compound derivatives and related compounds have been predominantly explored in oncology and microbiology. The following tables summarize key quantitative data from various studies, offering a comparative perspective on their potency.
Anticancer Activity
The cytotoxic effects of trifluoromethylaniline derivatives have been demonstrated across a range of cancer cell lines. While direct comparative studies on a homologous series of this compound-based compounds are limited, data from structurally related molecules provide valuable insights into their potential.
Table 1: Comparative Anticancer Activity of Trifluoromethylaniline Derivatives
| Compound/Analog | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][2][3]benzothiazinium chloride | BxPC-3 (Pancreatic), Panc-1 (Pancreatic) | 0.051, 0.066 | [4] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate) | 25.4, 24.4, 27.8 | [6][7] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivative (Compound 3a) | C32 (Melanoma), DU145 (Prostate) | 28.3, 29.1 | [6] |
| N-(trifluoromethyl)phenyl substituted pyrazole derivative (Compound 25) | S. aureus (MRSA strains), S. epidermidis, E. faecium | 0.78 µg/mL (MIC) | [3] |
| Trifluoromethyl thioxanthene derivative (Compound 1) | HeLa (Cervical) | 87.8 nM | [8] |
| Urea derivative with trifluoromethyl and sulfonyl groups (Compound 8) | PACA2 (Pancreatic) | 22.4 | [9] |
| Urea derivative with trifluoromethyl and sulfonyl groups (Compound 9) | HCT116 (Colon), HePG2 (Liver), HOS (Osteosarcoma) | 17.8, 12.4, 17.6 | [9] |
Kinase Inhibitory Activity
A significant area of investigation for trifluoromethylaniline derivatives is their role as kinase inhibitors, which are crucial in cancer therapy by targeting signaling pathways that control cell proliferation and survival.
Table 2: Comparative Kinase Inhibitory Activity of Trifluoromethyl-Containing Compounds
| Compound/Analog | Kinase Target(s) | IC50 (nM) | Reference |
| 5-Trifluoromethyl-2-aminopyrimidine derivative (Compound 30) | FLT3-WT, FLT3-D835Y, CHK1 | ≤ 25 (for all targets) | [5] |
| Sorafenib (contains a trifluoromethylphenyl moiety) | Raf-1, B-Raf | 6, 22 | [] |
| Pazopanib (contains a methyl and trifluoromethylphenyl moiety) | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | [] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [] |
Antimicrobial Activity
Derivatives of trifluoromethylaniline have also shown promise as antimicrobial agents, demonstrating activity against various bacterial and fungal strains.
Table 3: Comparative Antimicrobial Activity of Trifluoromethylaniline Derivatives
| Compound/Analog | Microbial Strain(s) | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole (Compound 13) | MRSA | 3.12 | [3] |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | 50 | [11][12] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | 100 | [11][12] |
| 5-Trifluoromethyl-2-formylphenylboronic Acid | Escherichia coli, Bacillus cereus, Aspergillus niger | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the biological efficacy of the discussed compounds.
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to evaluate cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[6]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis in the target cells using the test compound. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
In Vivo Xenograft Model for Anticancer Efficacy
Animal models are essential for evaluating the in vivo efficacy of potential anticancer compounds.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage). The control group receives the vehicle only.
-
Endpoint Analysis: Monitor tumor growth, body weight, and overall health of the mice. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker assessment).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways targeted by this compound-based compounds and a general experimental workflow.
Kinase Signaling Pathways
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="Sos", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Aniline-based\nInhibitor", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [arrowhead=vee, color="#202124"]; EGFR -> Grb2 [arrowhead=vee, color="#202124"]; Grb2 -> Sos [arrowhead=vee, color="#202124"]; Sos -> Ras [arrowhead=vee, color="#202124"]; Ras -> Raf [arrowhead=vee, color="#202124"]; Raf -> MEK [arrowhead=vee, color="#202124"]; MEK -> ERK [arrowhead=vee, color="#202124"]; ERK -> Proliferation [arrowhead=vee, color="#202124"]; EGFR -> PI3K [arrowhead=vee, color="#202124"]; PI3K -> Akt [arrowhead=vee, color="#202124"]; Akt -> Proliferation [arrowhead=vee, color="#202124"]; Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: EGFR Signaling Pathway and Inhibition.
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="Aniline-based\nInhibitor", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [arrowhead=vee, color="#202124"]; VEGFR2 -> PLCg [arrowhead=vee, color="#202124"]; PLCg -> PKC [arrowhead=vee, color="#202124"]; PKC -> Raf [arrowhead=vee, color="#202124"]; Raf -> MEK [arrowhead=vee, color="#202124"]; MEK -> ERK [arrowhead=vee, color="#202124"]; ERK -> Angiogenesis [arrowhead=vee, color="#202124"]; VEGFR2 -> PI3K [arrowhead=vee, color="#202124"]; PI3K -> Akt [arrowhead=vee, color="#202124"]; Akt -> Angiogenesis [arrowhead=vee, color="#202124"]; Inhibitor -> VEGFR2 [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: VEGFR-2 Signaling Pathway in Angiogenesis.
// Nodes FL [label="FLT3 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; FLT3 [label="FLT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS_MAPK [label="RAS/MAPK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT5 [label="STAT5", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; ATR [label="ATR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CHK1 [label="CHK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="5-Trifluoromethyl-\n2-aminopyrimidine\nDerivative", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges FL -> FLT3 [arrowhead=vee, color="#202124"]; FLT3 -> PI3K [arrowhead=vee, color="#202124"]; PI3K -> Akt [arrowhead=vee, color="#202124"]; Akt -> Proliferation [arrowhead=vee, color="#202124"]; FLT3 -> RAS_MAPK [arrowhead=vee, color="#202124"]; RAS_MAPK -> Proliferation [arrowhead=vee, color="#202124"]; FLT3 -> STAT5 [arrowhead=vee, color="#202124"]; STAT5 -> Proliferation [arrowhead=vee, color="#202124"]; DNA_Damage -> ATR [arrowhead=vee, color="#202124"]; ATR -> CHK1 [arrowhead=vee, color="#202124"]; CHK1 -> CellCycleArrest [arrowhead=vee, color="#202124"]; Inhibitor -> FLT3 [arrowhead=tee, color="#EA4335", style=dashed]; Inhibitor -> CHK1 [arrowhead=tee, color="#EA4335", style=dashed]; } .dot Caption: Dual Inhibition of FLT3 and CHK1 Signaling.
Experimental and Logical Workflows
// Nodes Start [label="Compound Synthesis\n(this compound\n-based derivatives)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Efficacy", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; KinaseAssay [label="Kinase Inhibition\nAssay", fillcolor="#F1F3F4", fontcolor="#202124"]; AntimicrobialAssay [label="Antimicrobial Assay\n(MIC Determination)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism [label="Mechanism of Action", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; ApoptosisAssay [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Efficacy", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Xenograft [label="Xenograft Model", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead [label="Lead Compound\nIdentification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> InVitro [arrowhead=vee, color="#202124"]; InVitro -> Cytotoxicity [arrowhead=vee, color="#202124"]; InVitro -> KinaseAssay [arrowhead=vee, color="#202124"]; InVitro -> AntimicrobialAssay [arrowhead=vee, color="#202124"]; Cytotoxicity -> Mechanism [arrowhead=vee, color="#202124"]; KinaseAssay -> Mechanism [arrowhead=vee, color="#202124"]; Mechanism -> ApoptosisAssay [arrowhead=vee, color="#202124"]; ApoptosisAssay -> InVivo [arrowhead=vee, color="#202124"]; InVivo -> Xenograft [arrowhead=vee, color="#202124"]; Xenograft -> Lead [arrowhead=vee, color="#202124"]; } .dot Caption: Drug Discovery Workflow.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of Trifluoromethyl-Aniline Derivatives
This guide provides a comparative analysis of the biological activities of 5-Methyl-2-(trifluoromethyl)aniline derivatives and related analogs. The inclusion of a trifluoromethyl (-CF3) group in organic molecules is a key strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This document summarizes quantitative data from various in vitro and in vivo studies, details key experimental protocols, and visualizes the underlying signaling pathways to support researchers, scientists, and drug development professionals in this field.
Comparative Biological Activity
Derivatives of trifluoromethyl-aniline have been extensively studied for a range of therapeutic applications, most notably in oncology and infectious diseases. The lipophilicity conferred by the -CF3 group often contributes to improved bioavailability and membrane permeability.[1][2]
Anticancer Activity
The cytotoxic effects of trifluoromethyl-aniline derivatives have been evaluated against numerous human cancer cell lines. These compounds have demonstrated potent activity, often through the inhibition of key signaling kinases or the induction of apoptosis.
For instance, 5-methyl-9-trifluoromethyl-12H-quino[3,4-b][3][4]benzothiazinium chloride showed remarkable antiproliferative activity against pancreatic cancer cell lines BxPC-3 and Panc-1, with IC50 values of 0.051 µM and 0.066 µM, respectively.[5] Similarly, a series of 5-trifluoromethylpyrimidine derivatives were designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, with compound 9u exhibiting an IC50 of 0.35 µM against the A549 lung cancer cell line.[6][7] Other studies have identified 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), critical targets in Acute Myeloid Leukemia (AML).[4]
Antimicrobial and Antiviral Activity
Beyond oncology, these derivatives have shown promise in combating infectious diseases. Certain analogs have demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria, which is attributed to the membrane-disrupting potential of the lipophilic trifluoromethyl group.[2]
In antiviral research, novel trifluoromethyl pyrimidine derivatives have been synthesized and tested against the Tobacco Mosaic Virus (TMV). Compound 5j displayed curative activity with an EC50 value of 126.4 µg/mL, while compound 5m showed significant protective activity with an EC50 of 103.4 µg/mL, both surpassing the efficacy of the commercial agent ningnanmycin.[8] Furthermore, (Trifluoromethyl)pyridine derivatives have been identified as potent and selective agents against Chlamydia trachomatis, the leading cause of bacterial sexually transmitted infections.[9]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro efficacy of various trifluoromethyl-aniline derivatives across different biological targets and cell lines.
Table 1: Anticancer Activity (Cytotoxicity) of Trifluoromethyl-Aniline Derivatives
| Compound ID/Class | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][4]benzothiazinium chloride (3) | BxPC-3 (Pancreatic) | Antiproliferative | 0.051 | [5] |
| 5-methyl-9-(trifluoromethyl)-12H-quino[3,4-b][3][4]benzothiazinium chloride (3) | Panc-1 (Pancreatic) | Antiproliferative | 0.066 | [5] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | A375 (Melanoma) | Cytotoxicity | 25.4 | [3] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | C32 (Melanoma) | Cytotoxicity | 24.4 | [3] |
| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | DU145 (Prostate) | Cytotoxicity | 27.8 | [3] |
| 5-Trifluoromethylpyrimidine Derivative (9u) | A549 (Lung) | EGFR Inhibition | 0.35 | [6][7] |
| 5-Trifluoromethylpyrimidine Derivative (9u) | MCF-7 (Breast) | EGFR Inhibition | 3.24 | [6][7] |
| 5-Trifluoromethylpyrimidine Derivative (9u) | PC-3 (Prostate) | EGFR Inhibition | 5.12 | [6][7] |
| 5-Trifluoromethyl-2-aminopyrimidine Derivative (30) | MV4-11 (Leukemia) | FLT3/CHK1 Inhibition | <0.004 | [4] |
| 5-Trifluoromethyl-2-aminopyrimidine Derivative (32) | MV4-11 (Leukemia) | FLT3/CHK1 Inhibition | <0.004 |[4] |
Table 2: Kinase Inhibitory Activity of Trifluoromethyl-Aniline Derivatives
| Compound ID/Class | Kinase Target | IC50 / Kᵢ (nM) | Reference |
|---|---|---|---|
| 5-Trifluoromethylpyrimidine Derivative (9u) | EGFR | 91 | [6][7] |
| PQR309 (Aminopyridine Derivative) | PI3Kα | Kᵢ = 17 | [10] |
| PQR309 (Aminopyridine Derivative) | mTOR | Kᵢ = 61 | [10] |
| 5-Trifluoromethyl-2-aminopyrimidine Derivative (30) | FLT3-D835Y | 1.0 | [4] |
| 5-Trifluoromethyl-2-aminopyrimidine Derivative (30) | CHK1 | 1.0 | [4] |
| 5-Trifluoromethyl-2-aminopyrimidine Derivative (32) | FLT3-D835Y | 0.8 | [4] |
| 5-Trifluoromethyl-2-aminopyrimidine Derivative (32) | CHK1 | 1.8 |[4] |
Table 3: Antiviral and Antimicrobial Activity of Trifluoromethyl-Aniline Derivatives
| Compound ID/Class | Organism/Virus | Activity Type | EC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Trifluoromethyl Pyrimidine Derivative (5j) | Tobacco Mosaic Virus (TMV) | Curative | 126.4 | [8] |
| Trifluoromethyl Pyrimidine Derivative (5m) | Tobacco Mosaic Virus (TMV) | Protective | 103.4 | [8] |
| (Trifluoromethyl)pyridine Derivative (20) | Chlamydia trachomatis | Anti-chlamydial | MIC < 12.5 |[9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of trifluoromethyl-aniline derivatives are often rooted in their ability to modulate specific cellular signaling pathways. Many of these compounds function as kinase inhibitors or apoptosis inducers.
Apoptosis Induction
A common mechanism of action for anticancer compounds is the induction of programmed cell death, or apoptosis. Studies on trifluoromethyl-containing molecules suggest they can activate the intrinsic (mitochondrial) pathway.[3] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), leading to cell death.[3]
Caption: Intrinsic apoptosis pathway induced by trifluoromethyl-aniline derivatives.
Kinase Inhibition Pathways
Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[11] Trifluoromethyl-aniline derivatives have been successfully designed to inhibit several key kinases.
-
PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12] Compounds like PQR309 act as dual inhibitors of PI3K and mTOR, blocking downstream signaling and thereby suppressing tumor growth.[10]
Caption: Inhibition of the PI3K/mTOR signaling pathway by a trifluoromethyl derivative.
-
EGFR Pathway: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy.[7] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Specific 5-trifluoromethylpyrimidine derivatives have been shown to inhibit EGFR, blocking its downstream effects.[6]
Caption: Inhibition of the EGFR signaling pathway by a 5-trifluoromethylpyrimidine derivative.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation and comparison of novel chemical entities.
General Experimental Workflow
The discovery and validation process for these derivatives typically follows a structured workflow, from initial synthesis to in vitro screening and mechanistic studies.
Caption: A typical experimental workflow for studying novel aniline derivatives.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to determine cell viability and quantify the cytotoxic potential of a compound.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically using serial dilutions, and incubated for an additional 48-72 hours.[3]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[13]
-
Formazan Formation: Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into purple formazan crystals.[13]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[3][13]
-
IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated by plotting the percentage of cell viability against the compound concentration to generate a dose-response curve.[3]
General Synthesis of Quinazoline and Pyrimidine Derivatives
Many of the active compounds are based on quinazoline or pyrimidine scaffolds.
-
Quinazoline Derivatives: A common method involves refluxing an appropriate aniline (e.g., this compound) with formamidine acetate in absolute ethanol for several hours. The resulting precipitate is then filtered and purified to yield the quinazoline core, which can be further modified.[3]
-
Thiazolo[4,5-d]pyrimidine Derivatives: These can be synthesized from thiazole-5-carboxamides and trifluoroacetic anhydride under heating, which results in the formation of the pyrimidine ring fused to the thiazole core.[1]
-
5-Trifluoromethyl-2-aminopyrimidine Derivatives: Synthesis can be achieved through Buchwald coupling of a substituted pyrimidine intermediate with an appropriate amine, followed by deprotection steps.[4]
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)aniline for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Methyl-2-(trifluoromethyl)aniline is a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a comparative analysis of two potential synthetic routes to this compound, offering insights into their cost-effectiveness based on available data for similar transformations. Detailed experimental protocols, adapted from related syntheses, are provided to illustrate the methodologies.
The selection of a synthetic route in a research and development setting is a multifaceted decision, balancing factors such as yield, purity, cost of raw materials, and operational simplicity. This document outlines two distinct pathways for the synthesis of this compound:
-
Route 1: Nitration and Reduction of a Benzotrifluoride Derivative. This classic approach involves the nitration of a commercially available benzotrifluoride, followed by the reduction of the resulting nitro group to an amine.
-
Route 2: Sandmeyer-type Trifluoromethylation of an Aniline Derivative. This modern method utilizes a diazotization reaction of an amino-substituted precursor, followed by the introduction of the trifluoromethyl group.
Below, we delve into the specifics of each route, presenting experimental protocols and a comparative analysis of their potential cost-effectiveness.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Nitration & Reduction | Route 2: Sandmeyer-type Trifluoromethylation |
| Starting Material | 4-Methylbenzotrifluoride | 2-Amino-4-methylbenzonitrile |
| Key Transformations | 1. Nitration2. Reduction | 1. Diazotization2. Trifluoromethylation |
| Reported Yields (for similar transformations) | High (often >90% for reduction) | Moderate to High (can vary significantly) |
| Purity of Final Product | Generally high after purification | Can require careful purification |
| Estimated Raw Material Cost | Potentially lower cost of starting material | Higher cost of specialized reagents |
| Operational Complexity | Multi-step, requires handling of nitric/sulfuric acids | Can be a one-pot procedure, but requires careful temperature control |
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations and should be considered as illustrative methodologies for the synthesis of this compound.
Route 1: Synthesis via Nitration and Reduction
This two-step synthesis begins with the nitration of 4-methylbenzotrifluoride to yield 4-methyl-2-nitrobenzotrifluoride, which is then reduced to the target compound.
Step 1: Synthesis of 4-Methyl-2-nitrobenzotrifluoride (Intermediate)
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add 4-methylbenzotrifluoride to a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-methyl-2-nitrobenzotrifluoride.
-
Purify the crude product by distillation or chromatography.
Step 2: Synthesis of this compound
Experimental Protocol:
-
To a solution of 4-methyl-2-nitrobenzotrifluoride in a suitable solvent (e.g., ethanol, ethyl acetate), add a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
-
Subject the mixture to hydrogenation with hydrogen gas in a pressure reactor.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
-
The product can be further purified by distillation or recrystallization if necessary. A patent for a similar compound, 2-methyl-3-trifluoromethylaniline, reports a yield of up to 70% and a purity of over 99% for the final hydrogenation step.[1]
Route 2: Synthesis via Sandmeyer-type Trifluoromethylation
This route involves the diazotization of 2-amino-4-methylbenzonitrile followed by a copper-mediated trifluoromethylation. The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring.
Experimental Protocol:
-
Dissolve 2-amino-4-methylbenzonitrile in an acidic solution (e.g., aqueous HCl) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of a copper(I) trifluoromethylating agent. This can be generated in situ from a copper(I) salt and a trifluoromethyl source like trifluoromethyltrimethylsilane (TMSCF3).
-
Slowly add the cold diazonium salt solution to the trifluoromethylating reagent mixture.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Mandatory Visualizations
Caption: Comparative workflow of two synthetic routes to this compound.
Cost-Effectiveness Analysis
A precise cost-effectiveness analysis requires detailed process-specific data, including exact reagent quantities, reaction times, energy consumption, and waste disposal costs. However, a preliminary assessment can be made based on the cost of starting materials and the general nature of the reactions.
Route 1 (Nitration & Reduction):
-
Advantages: The starting material, 4-methylbenzotrifluoride, is a relatively common and potentially less expensive bulk chemical. The reduction of nitro groups via catalytic hydrogenation is a well-established and typically high-yielding industrial process.
-
Disadvantages: This is a two-step process, which can increase labor and equipment usage time. The use of strong acids for nitration requires careful handling and specialized equipment.
Route 2 (Sandmeyer-type Trifluoromethylation):
-
Advantages: This route can potentially be performed as a one-pot synthesis, which could reduce overall processing time. Sandmeyer reactions offer a direct way to introduce the trifluoromethyl group.
-
Disadvantages: The starting material, 2-amino-4-methylbenzonitrile, is a more specialized and therefore likely more expensive chemical.[2] Trifluoromethylating reagents can also be costly. The reaction may require stricter control of conditions to achieve high yields and purity.
Conclusion
For large-scale industrial production, Route 1 (Nitration & Reduction) is likely to be more cost-effective due to the lower cost of the starting material and the high efficiency of the catalytic reduction step. The challenges associated with handling strong acids are generally well-managed in an industrial setting.
For laboratory-scale synthesis and research purposes where smaller quantities are needed and operational simplicity is a key consideration, Route 2 (Sandmeyer-type Trifluoromethylation) may be a more attractive option, especially if it can be optimized into a reliable one-pot procedure. The higher cost of raw materials may be offset by reduced labor and time.
Ultimately, the choice of synthesis method will depend on the specific needs and capabilities of the research or manufacturing team. Further process optimization and a detailed economic analysis would be necessary to make a definitive decision for commercial production.
References
advantages of using 5-Methyl-2-(trifluoromethyl)aniline over non-fluorinated analogues
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance key physicochemical and biological properties. This guide provides a comprehensive comparison of 5-Methyl-2-(trifluoromethyl)aniline against its non-fluorinated analogues, 2-methylaniline and 5-methylaniline. By examining experimental data and established principles of medicinal chemistry, we highlight the distinct advantages conferred by the trifluoromethyl group, offering valuable insights for researchers, scientists, and drug development professionals.
Enhanced Physicochemical and Pharmacokinetic Properties
The introduction of a trifluoromethyl (-CF3) group to the aniline scaffold profoundly alters its electronic and steric properties, leading to significant improvements in lipophilicity, metabolic stability, and acidity (pKa). These modifications are critical in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.
The strong electron-withdrawing nature of the trifluoromethyl group in this compound decreases the basicity of the aniline nitrogen, resulting in a lower pKa compared to its non-fluorinated counterparts.[1] This can influence a molecule's ionization state in physiological environments, impacting its ability to cross cell membranes and interact with biological targets. Furthermore, the lipophilicity, a key factor in drug absorption and distribution, is significantly increased with the addition of the -CF3 group.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-Methylaniline (o-Toluidine) | 5-Methylaniline (p-Toluidine) |
| Molecular Formula | C₈H₈F₃N | C₇H₉N | C₇H₉N |
| Molecular Weight | 175.15 g/mol | 107.15 g/mol | 107.15 g/mol |
| Melting Point | Not specified | -23 °C | 41-46 °C |
| Boiling Point | 74 °C at 8 mmHg | 199-200 °C | 200 °C |
| Density | Not specified | 1.008 g/mL at 25 °C | 0.973 g/mL at 25 °C |
| Water Solubility | Not specified | 1.5 g/100 mL at 25 °C | 1.1 g/100 mL |
| pKa | Predicted lower than analogues | 4.44 at 25 °C | 5.08 at 25 °C |
| logP (calculated) | Higher than analogues | ~1.4 | ~1.4 |
Superior Metabolic Stability
Applications in Drug Discovery: A Case Study in Kinase Inhibition
Aniline derivatives are crucial pharmacophores in the development of kinase inhibitors, a major class of targeted cancer therapeutics. Many of these inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. The aniline moiety often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.
The enhanced properties of this compound make it an attractive building block for the synthesis of novel and more potent VEGFR-2 inhibitors. Its increased lipophilicity can lead to better cell permeability and target engagement, while its improved metabolic stability can result in a more sustained therapeutic effect.
Below is a diagram illustrating the VEGFR-2 signaling pathway, which is a common target for aniline-based inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Aniline-based Compounds.
The synthesis of such kinase inhibitors often involves a multi-step process. The following diagram outlines a general experimental workflow for the synthesis of a kinase inhibitor using a substituted aniline like this compound.
Caption: Experimental Workflow for Kinase Inhibitor Synthesis.
Experimental Protocols
1. Determination of pKa by UV-Metric Titration
The acid dissociation constant (pKa) can be determined using a spectrophotometric method.
-
Materials: this compound, 2-methylaniline, 5-methylaniline, hydrochloric acid (HCl), sodium hydroxide (NaOH), potassium chloride (KCl), deionized water, UV-Vis spectrophotometer, pH meter.
-
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of aqueous solutions with varying pH values (e.g., from pH 2 to 12) containing a constant concentration of the test compound and a constant ionic strength (maintained with KCl).
-
Record the UV-Vis spectrum of each solution at a constant temperature.
-
Plot the absorbance at a specific wavelength (where the protonated and deprotonated species have different absorbances) against the pH.
-
The pKa is determined by fitting the data to the appropriate Henderson-Hasselbalch equation.
-
2. Determination of Lipophilicity (logP) by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a standard measure of lipophilicity.
-
Materials: this compound, 2-methylaniline, 5-methylaniline, n-octanol, deionized water, appropriate analytical instrumentation (e.g., HPLC-UV).
-
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a solution of the test compound in either the n-octanol or water phase.
-
Mix equal volumes of the n-octanol and water phases containing the test compound in a sealed vial.
-
Shake the vial for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).
-
Centrifuge the vial to ensure complete phase separation.
-
Determine the concentration of the test compound in both the n-octanol and water phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
3. In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the rate of metabolism of a compound by liver enzymes.
-
Materials: this compound, 2-methylaniline, 5-methylaniline, pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The intrinsic clearance (CLint) can then be calculated from the half-life.[3]
-
References
A Researcher's Guide to Benchmarking Commercial 5-Methyl-2-(trifluoromethyl)aniline Purity
For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical determinant of successful outcomes. 5-Methyl-2-(trifluoromethyl)aniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Variations in the purity of commercial batches of this reagent can lead to inconsistent reaction yields, the formation of unwanted byproducts, and complications in downstream applications. This guide provides a comprehensive comparison of analytical methodologies to benchmark the purity of commercial this compound samples, complete with experimental protocols and data presentation formats.
Comparison of Purity Specifications from Commercial Suppliers
A survey of commercially available this compound from various suppliers indicates that the material is typically offered at a purity level of 98% or higher, as determined by Gas Chromatography (GC). However, the nature and quantity of residual impurities can vary between manufacturers and even between batches from the same supplier. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain detailed information on the purity and impurity profile.
| Supplier Category | Typical Purity Specification (by GC) | Common Analytical Technique Cited |
| Major Chemical Suppliers | ≥98%[1] | Gas Chromatography (GC) |
| Specialized Synthesis Labs | ≥99%[2] | Gas Chromatography (GC) |
| Research Chemical Retailers | ≥98% | Not always specified, assumed GC |
Potential Impurities in Commercial Samples
The impurity profile of this compound is largely dependent on its synthetic route. Common methods for its preparation may introduce specific impurities that should be monitored. Potential impurities may include:
-
Isomeric Impurities: Positional isomers of this compound may be present, arising from a lack of complete regioselectivity during the synthesis.
-
Starting Material Residues: Unreacted starting materials or reagents from the synthetic process can persist in the final product.
-
Byproducts of Synthesis: Side reactions can lead to the formation of related aromatic compounds. For instance, in related syntheses of halogenated trifluoromethylanilines, the presence of di-halogenated species has been observed.[3]
-
Solvent Residues: Residual solvents used during the synthesis and purification steps may be present.
Experimental Protocols for Purity Assessment
A multi-pronged analytical approach is recommended for a thorough assessment of this compound purity. This typically involves a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating volatile compounds and providing structural information about them, making it ideal for identifying and quantifying impurities in this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Experimental Protocol:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the prepared solution. The percentage purity is calculated based on the relative peak areas in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to spectral libraries (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for purity determination, particularly for non-volatile impurities that may not be amenable to GC analysis.
Instrumentation: An HPLC system equipped with a UV detector.
Experimental Protocol:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended for optimal separation of the main component from potential impurities.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition (or a suitable solvent like methanol/acetonitrile).
-
Quantification: Purity is typically determined by area normalization, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to create a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H NMR (qNMR) can be used as a primary method for purity assessment, providing a direct measure of the analyte concentration against a certified internal standard. ¹H, ¹³C, and ¹⁹F NMR are also invaluable for structural confirmation and identification of impurities.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation for ¹H NMR: Accurately weigh about 10-20 mg of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard for qNMR: For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) to the sample. The internal standard should have resonances that do not overlap with the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum with appropriate relaxation delays (D1) to ensure full relaxation of all signals for accurate integration.
-
Data Analysis:
-
Structural Confirmation: Compare the obtained ¹H, ¹³C, and ¹⁹F NMR spectra with reference spectra or predicted chemical shifts to confirm the structure of the main component.
-
Impurity Identification: Analyze any minor signals in the spectra. The chemical shifts, coupling patterns, and integration values can provide structural information about the impurities.
-
Purity Calculation (qNMR): Calculate the purity of the sample by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard.
-
Visualizing the Analytical Workflow
To aid in understanding the logical flow of the purity assessment process, the following diagrams illustrate the experimental workflows for GC-MS and HPLC analysis.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Workflow for HPLC Purity Analysis.
By employing these analytical strategies, researchers can confidently assess the purity of their this compound samples, ensuring the reliability and reproducibility of their experimental work.
References
Safety Operating Guide
Safe Disposal of 5-Methyl-2-(trifluoromethyl)aniline: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methyl-2-(trifluoromethyl)aniline, a common intermediate in pharmaceutical synthesis. Following these procedures will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Key Safety and Physical Data
A thorough understanding of the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₈F₃N |
| Molecular Weight | 175.15 g/mol |
| Flash Point | 96 °C / 204.8 °F[1] |
| GHS Classification | Acute Toxicity, Oral (Category 4), Acute Toxicity, Dermal (Category 4), Acute Inhalation Toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Specific target organ toxicity (single exposure) (Category 3)[2] |
Disposal Workflow
The proper disposal of this compound is a critical process that must be carried out with precision and adherence to safety protocols. The following diagram illustrates the logical workflow for the disposal procedure.
Caption: Workflow for the proper disposal of this compound.
Detailed Disposal Protocol
The following step-by-step guide provides a detailed methodology for the safe disposal of this compound in a laboratory setting. This protocol is synthesized from safety data sheets and best practices for chemical waste management.
1. Personal Protective Equipment (PPE):
-
Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment. This includes, but is not limited to, nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[2]
2. Waste Container Selection:
-
Select a waste container that is compatible with this compound. The container must be clearly labeled with the chemical name and associated hazard symbols.
-
The container should be in good condition, with a secure, leak-proof lid.
3. Waste Transfer:
-
Conduct the waste transfer in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Carefully pour or transfer the waste this compound into the designated waste container. Avoid splashing.
-
If dealing with a solid form, use a dedicated scoop or spatula for the transfer. Avoid creating dust.[1]
4. Sealing and Labeling:
-
Once the waste has been transferred, securely seal the container.
-
Ensure the label on the container is accurate and includes the date of accumulation.
5. Decontamination:
-
Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical. Use a suitable solvent (such as ethanol or acetone) followed by soap and water.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste in a separate, appropriately labeled container.
6. Temporary Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
7. Final Disposal:
-
The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[1]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the principles of responsible chemical management.
References
Personal protective equipment for handling 5-Methyl-2-(trifluoromethyl)aniline
This guide provides crucial safety, operational, and disposal protocols for the handling of 5-Methyl-2-(trifluoromethyl)aniline, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and mitigating potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures to prevent exposure. The primary hazards include toxicity upon inhalation, skin contact, and ingestion.[1][2][3][4] The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of vapors or dust. All handling of the solid and its solutions must be performed within a functioning fume hood.[5][6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a splash hazard.[1][7][8][9] |
| Hand Protection | Chemical-Resistant Gloves (Double-gloving recommended) | Nitrile gloves may offer limited short-term protection, but aromatic amines can degrade them.[4][10] It is crucial to consult the glove manufacturer's compatibility chart.[5][11] For prolonged contact, consider heavier-duty gloves like Viton or Butyl rubber. Always inspect gloves for any signs of degradation before use and change them frequently.[12] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned lab coat should be worn over personal clothing to protect the skin from contamination.[5][6][7] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Shoes must cover the entire foot to protect from spills.[6][7][8] |
| Respiratory Protection | NIOSH-Approved Air-Purifying Respirator | Required when working outside a fume hood or if engineering controls are insufficient. Use a respirator with an organic vapor/acid gas cartridge or a multi-gas/vapor respirator cartridge.[1][5][6][7][13] |
digraph "PPE Selection Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Start: Handling this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; fume_hood [label="Work in a Certified Chemical Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; goggles_shield [label="Wear Chemical Splash Goggles & Face Shield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gloves [label="Wear Chemical-Resistant Gloves (Double-Gloving)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lab_coat [label="Wear a Flame-Resistant Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; shoes [label="Wear Closed-Toe, Chemical-Resistant Shoes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; outside_hood [label="Is work required outside a fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; respirator [label="Wear a NIOSH-Approved Respirator", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Proceed with experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> fume_hood; fume_hood -> goggles_shield; goggles_shield -> gloves; gloves -> lab_coat; lab_coat -> shoes; shoes -> outside_hood; outside_hood -> respirator [label="Yes"]; outside_hood -> end [label="No"]; respirator -> end; }
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for both safety and experimental accuracy. Ensure that an eyewash station and safety shower are readily accessible before beginning any work.[1][8][14]
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.
-
Emergency Equipment Check: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Weighing and Transfer
-
Weighing: Always weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Transfer: Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid. Avoid creating dust.
Step 3: Dissolving the Compound
-
Solvent Addition: When preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, do so in a controlled manner (e.g., using a heating mantle with a temperature controller) within the fume hood.
Step 4: Post-Handling Decontamination
-
Work Area: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
Equipment: Decontaminate all glassware and equipment that came into contact with the chemical.[15] A triple rinse with a suitable solvent is recommended. For decontaminating equipment from aromatic amines, specialized cleaning solutions are available.[14][16]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after handling.[1]
Spill Management Plan
In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.
For a Small Spill (within a fume hood):
-
Alert Personnel: Notify others in the immediate vicinity.
-
Containment: If it is a liquid, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] For a solid spill, carefully sweep it up, avoiding dust generation.
-
Collection: Collect the absorbed material or swept solid into a suitable, labeled container for hazardous waste disposal.[5][17]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[17] Dispose of all cleaning materials as hazardous waste.
For a Large Spill (outside a fume hood or unmanageable by lab personnel):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's emergency response team.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Provide Information: Furnish the emergency response team with the Safety Data Sheet (SDS) for this compound.
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of hazardous waste in accordance with local, regional, and national regulations.[1]
Step 1: Waste Collection
-
Segregation: Collect waste containing this compound separately from other waste streams. It should be classified as a halogenated organic waste.[18]
-
Container: Use a clearly labeled, leak-proof container that is compatible with the chemical. The label should include "Hazardous Waste" and the chemical name.[19]
Step 2: Waste Storage
-
Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Closure: Keep the waste container tightly sealed except when adding waste.[19]
Step 3: Waste Disposal
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[20]
-
Treatment: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[20] Do not attempt to dispose of this chemical down the drain or in regular trash.
References
- 1. gssafetyproducts.com [gssafetyproducts.com]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. web.uri.edu [web.uri.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. 3M Respirator Cartridges [selectsafetysales.com]
- 6. olsensafety.com [olsensafety.com]
- 7. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. gloves.com [gloves.com]
- 11. calpaclab.com [calpaclab.com]
- 12. dess.uccs.edu [dess.uccs.edu]
- 13. 3M™ Ammonia/Methylamine Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6616 - Northern Safety Co., Inc. [northernsafety.com]
- 14. international.skcinc.com [international.skcinc.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. skcltd.com [skcltd.com]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. ethz.ch [ethz.ch]
- 19. mtu.edu [mtu.edu]
- 20. international.skcinc.com [international.skcinc.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
